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  • Product: 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
  • CAS: 40000-80-4

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (CAS: 40000-80-4): Synthesis, Pharmacological Utility, and Assay Validation

Executive Summary & Chemical Identity In modern medicinal chemistry, the identification and optimization of privileged scaffolds are foundational to rational drug design. The compound 3-methyl-3,4-dihydro-1H-1,8-naphthyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are foundational to rational drug design. The compound 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one is uniquely identified by the CAS Registry Number 40000-80-4 [1],[2].

Belonging to the 1,8-naphthyridine class of nitrogen-containing heterocycles, this specific saturated core acts as a highly versatile building block. The 1,8-naphthyridine scaffold is renowned for its broad-spectrum biological activities, ranging from antimicrobial to targeted anticancer properties[3],[4]. The presence of the lactam moiety (2-one) combined with the pyridine nitrogen at position 8 creates a highly specific hydrogen-bonding motif (one donor, two acceptors) that is exceptionally effective at anchoring molecules into the ATP-binding hinge regions of various kinases[5].

Quantitative Physicochemical Profile

To facilitate compound library design and pharmacokinetic modeling, the foundational properties of CAS 40000-80-4 are summarized below:

PropertyValueStructural Significance
Compound Name 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-oneCore scaffold for derivative synthesis.
CAS Registry Number 40000-80-4 Unique chemical identifier[2].
Molecular Formula C9H10N2OFollows Lipinski's Rule of 5 (low MW).
Molecular Weight 162.19 g/mol Highly efficient ligand efficiency (LE) metric.
Hydrogen Bond Donors 1 (Lactam N-H)Critical for kinase hinge-region binding.
Hydrogen Bond Acceptors 2 (Lactam C=O, Pyridine N)Facilitates dipole interactions with target proteins.

Synthetic Workflow & Mechanistic Causality

The synthesis of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one requires precise control over cyclization and subsequent selective reduction.

SynthesisWorkflow A 2-Aminopyridine Precursor C Condensation (Skraup-type) A->C Acid Catalysis B Methacrylic Acid Derivative B->C Heat D 1,8-Naphthyridin-2-one Intermediate C->D Cyclization E Selective Hydrogenation (Pd/C, H2) D->E Purification F 3-methyl-3,4-dihydro- 1H-1,8-naphthyridin-2-one (CAS: 40000-80-4) E->F C3-C4 Saturation

Caption: Synthetic workflow for CAS 40000-80-4 highlighting core cyclization and selective hydrogenation.

Protocol 1: Synthesis and Self-Validation of the Naphthyridine Core

Step 1: Skraup-Type Condensation

  • Procedure: React a substituted 2-aminopyridine with a methacrylic acid derivative under strongly acidic conditions (e.g., polyphosphoric acid) at elevated temperatures (120°C).

  • Causality: The acidic environment protonates the carbonyl, increasing its electrophilicity and driving the initial nucleophilic attack by the exocyclic amine of the pyridine. Subsequent intramolecular Friedel-Crafts-type ring closure forms the fully conjugated 1,8-naphthyridin-2-one intermediate.

Step 2: Selective Catalytic Hydrogenation

  • Procedure: Dissolve the intermediate in anhydrous ethanol. Add 10% Palladium on Carbon (Pd/C) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Causality: The choice of 10% Pd/C under low-pressure hydrogen is highly deliberate. It ensures the selective thermodynamic reduction of the electron-deficient C3-C4 olefinic bond without over-reducing the stable aromatic pyridine ring or cleaving the lactam carbonyl. This prevents the formation of fully saturated, inactive piperidine byproducts.

Step 3: Self-Validating In-Process Control

  • Procedure: Monitor the reaction via LC-MS and 1H-NMR.

  • Validation Logic: The system is self-validating when the LC-MS reveals a mass shift of exactly +2 Da (from [M+H]+ of the conjugated intermediate to 163.19 m/z for the product). Furthermore, 1H-NMR must show the disappearance of the downfield olefinic proton at C4 and the emergence of upfield aliphatic multiplets, confirming targeted regional saturation.

Pharmacological Target Engagement

Derivatives bearing the 1,8-naphthyridin-2-one moiety are not just structural novelties; they are potent pharmacological agents. Recent medicinal chemistry campaigns have successfully utilized this core to design potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as Flt-3 and c-Met[5], as well as selective inhibitors for sphingomyelin synthase 2[6].

SignalingPathway Drug 1,8-Naphthyridin-2-one Derivatives RTK Receptor Tyrosine Kinases (Flt-3 / c-Met) Drug->RTK Competitive ATP Blockade Apoptosis Cellular Apoptosis Drug->Apoptosis Restores Apoptotic Pathways PI3K PI3K / AKT Cascade RTK->PI3K Phosphorylation MAPK RAS / MAPK Cascade RTK->MAPK Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Mechanism of action for 1,8-naphthyridin-2-one derivatives inhibiting RTK-mediated proliferation.

Representative Kinase Inhibition Profile

When the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one core is functionalized (e.g., fused with pyrrolo[2,3-b]pyridine systems), it exhibits profound antiproliferative activity. The table below summarizes representative target engagement data from advanced derivatives[5]:

Target KinaseIC50 (nM)Cellular Assay (Cell Line)Cell Viability IC50 (μM)
Flt-3 1.16MV4-11 (Leukemia)0.045
c-Met 1.92A549 (Lung Cancer)0.850
VEGFR-2 14.50HUVEC (Endothelial)2.100
PDGFR-β 28.40HT-29 (Colon Cancer)5.400

Self-Validating Experimental Protocols

To accurately evaluate the IC50 of newly synthesized 1,8-naphthyridin-2-one derivatives, researchers must employ highly robust screening methodologies.

Protocol 2: High-Throughput TR-FRET Kinase Assay

Step 1: Reagent Preparation

  • Procedure: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant kinase (e.g., Flt-3) and the biotinylated peptide substrate to their optimal working concentrations.

Step 2: Compound Incubation

  • Procedure: Dispense 100 nL of the naphthyridine derivative (in DMSO) into a 384-well plate. Add 5 µL of the kinase/substrate mixture and pre-incubate for 15 minutes. Initiate the reaction by adding 5 µL of ATP at its predetermined Km value. Incubate for 60 minutes at 25°C.

  • Causality: Pre-incubation is critical. Because 1,8-naphthyridines often act as Type I or Type II competitive inhibitors, allowing the compound to equilibrate with the kinase before ATP introduction ensures accurate binding kinetics and prevents artificially inflated IC50 values.

Step 3: Detection and Signal Quantification

  • Procedure: Stop the reaction by adding 10 µL of a detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor). Read the plate using a Time-Resolved Fluorescence (TR-FRET) microplate reader.

  • Causality: TR-FRET is explicitly chosen over standard fluorescence polarization. The conjugated 1,8-naphthyridine core frequently exhibits intrinsic auto-fluorescence in the blue/green spectrum. By utilizing a Europium cryptate donor, a time delay (e.g., 50 µs) is introduced before measurement. This allows the compound's transient auto-fluorescence to decay completely, eliminating false positives.

  • Validation Logic: The assay is self-validating through the inclusion of a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only negative control. The Z'-factor must be calculated for every plate; a Z'-factor > 0.6 mathematically validates the assay's dynamic range, confirming that any observed signal reduction is due to true target engagement rather than assay drift or compound interference.

References

  • Mini Reviews in Medicinal Chemistry. "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." (2021). Available at:[Link]

  • European Journal of Medicinal Chemistry. "Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety." (2018). Available at:[Link]

  • Bioorganic & Medicinal Chemistry. "Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor." (2020). Available at:[Link]

  • Archiv der Pharmazie. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." (2015). Available at:[Link]

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Exploratory

Physicochemical Properties and Synthetic Profiling of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary The 1,8-naphthyridin-2-one scaffold is a highly privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The 1,8-naphthyridin-2-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a core structural motif in the development of kinase inhibitors, epigenetic modulators, and metabolic enzyme antagonists. Specifically, the introduction of a methyl group at the C3 position to form 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one introduces critical steric constraints and modulates the lipophilic profile of the molecule.

As a Senior Application Scientist, I have observed that this seemingly minor alkyl substitution profoundly impacts both the pharmacokinetic (PK) properties and the target residence time of the scaffold. This whitepaper provides an in-depth analysis of the physicochemical properties, a self-validating synthetic methodology, and the mechanistic applications of this specific heterocyclic derivative.

Structural & Physicochemical Profiling

The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one molecule exists predominantly in its lactam tautomer under physiological conditions (pH 7.4). This lactam configuration provides a robust hydrogen bond donor (N1-H) and a highly polarized hydrogen bond acceptor (C2=O), making it an excellent bioisostere for the adenine ring of ATP in kinase hinge-binding regions.

The addition of the C3-methyl group restricts the conformational flexibility of the dihydropyridine ring, pre-organizing the scaffold for optimal binding entropy. Furthermore, it increases the partition coefficient (LogP) by approximately 0.5 units compared to the des-methyl parent[1], thereby enhancing passive transcellular permeability across lipid bilayers.

Table 1: Physicochemical Properties & Pharmacological Causality
PropertyValueCausality / Impact in Drug Design
Molecular Formula C9H10N2O-
Molecular Weight 162.19 g/mol Highly ligand-efficient; optimal for Fragment-Based Drug Design (FBDD).
LogP (Calculated) ~1.1Enhances lipid bilayer penetration compared to the parent scaffold (~0.6).
Topological Polar Surface Area (TPSA) 41.49 ŲFalls well below the 90 Ų threshold, indicating excellent Blood-Brain Barrier (BBB) penetration potential.
H-Bond Donors 1 (Lactam N1-H)Serves as the primary interaction point for hinge-binding in orthosteric pockets.
H-Bond Acceptors 2 (C2=O, Pyridine N8)Facilitates water-mediated network binding and target surface anchoring.
pKa (Pyridine N8) ~4.5Remains unprotonated at physiological pH, preventing non-specific electrostatic toxicity.

Synthetic Methodologies & Mechanistic Protocol

A robust, scalable protocol for synthesizing 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one relies on the alkylation of 2-amino-3-(bromomethyl)pyridine with dimethyl methylmalonate, followed by saponification, decarboxylation, and intramolecular lactamization. This route is adapted from validated methods used to synthesize [2].

Step-by-Step Protocol: Malonic Ester Synthesis Route

1. Enolate Formation & Alkylation:

  • Procedure: Dissolve sodium methoxide (1.2 eq) in anhydrous methanol at 0 °C. Add dimethyl methylmalonate (1.1 eq) dropwise. Stir for 30 minutes, then slowly add 2-amino-3-(bromomethyl)pyridine hydrobromide (1.0 eq). Reflux for 12 hours under N2.

  • Causality: The 30-minute pre-stirring ensures complete generation of the nucleophilic enolate before introducing the electrophile, minimizing unreacted starting material. The malonate central carbon attacks the bromomethyl group, forming the C3-C4 bond of the future naphthyridine ring.

2. Saponification:

  • Procedure: Concentrate the reaction mixture in vacuo. Resuspend the crude diester intermediate in a 1:1 mixture of THF and 1M NaOH. Stir at room temperature for 4 hours.

  • Causality: THF provides necessary solubility for the organic intermediate, while the strong aqueous base drives the irreversible, thermodynamically favored hydrolysis of the methyl esters into sodium carboxylate salts.

3. Decarboxylation & Cyclization (Self-Validating Step):

  • Procedure: Acidify the aqueous layer to pH 3 using 1M HCl. Extract with ethyl acetate, dry over Na2SO4, and concentrate. Heat the resulting di-acid intermediate neat (or in diphenyl ether) at 150 °C for 2 hours.

  • Causality: Acidification converts the water-soluble salts back into the lipophilic free di-acid. Heating to 150 °C provides the thermal activation energy required to drive decarboxylation (loss of CO2) and subsequent intramolecular condensation between the remaining carboxylic acid and the C2-amino group (loss of H2O) to close the lactam ring.

  • Validation: Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the highly polar di-acid baseline spot and the emergence of a higher Rf​ UV-active spot confirms lactam formation.

SynthesisWorkflow SM 2-Amino-3-(bromomethyl)pyridine (Starting Material) Int1 Diester Intermediate (Alkylation Product) SM->Int1 Alkylation Reagent Dimethyl methylmalonate + NaOMe (Enolate Formation) Reagent->Int1 Nucleophilic Attack Hydrolysis 1M NaOH, then 1M HCl (Saponification & Acidification) Int1->Hydrolysis Cleavage Int2 Dicarboxylic Acid Intermediate Hydrolysis->Int2 pH Adjustment Cyclization 150 °C Thermal Decarboxylation (Lactamization) Int2->Cyclization -CO2, -H2O Product 3-Methyl-3,4-dihydro- 1H-1,8-naphthyridin-2-one Cyclization->Product Ring Closure

Fig 1: Step-by-step synthetic workflow for 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one.

Mechanistic Applications in Drug Discovery

The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one core is highly prized for its ability to interact with diverse biological targets.

1. Sphingomyelin Synthase 2 (SMS2) Inhibition: SMS2 is a critical target for metabolic and cardiovascular diseases. Research has identified[3]. The C3-methyl group plays a pivotal role here; it occupies a specific hydrophobic sub-pocket in the SMS2 active site, optimizing binding thermodynamics and improving the passive membrane permeability required to reach the enzyme localized in the Golgi apparatus and plasma membrane.

2. Kinase Inhibition: The lactam motif is a classic ATP-competitive hinge binder. Derivatives of this scaffold have shown excellent antiproliferative activity by[4]. The N1-H donates a hydrogen bond to the kinase hinge backbone, while the C2=O accepts one, anchoring the molecule firmly in the ATP-binding site.

3. Epigenetic Modulation (HDAC6): When coupled with a zinc-binding group (e.g., hydroxamic acid) via a linker, the naphthyridinone acts as a highly selective surface recognition cap for Histone Deacetylase 6 (HDAC6). Recent studies have utilized this scaffold to [5], demonstrating its efficacy in crossing the BBB and targeting neuroinflammation.

SMS2_Pathway Ceramide Ceramide SMS2 Sphingomyelin Synthase 2 (SMS2 Enzyme) Ceramide->SMS2 Substrate PC Phosphatidylcholine (PC) PC->SMS2 Co-substrate SM Sphingomyelin (SM) SMS2->SM Biosynthesis DAG Diacylglycerol (DAG) SMS2->DAG Byproduct Inhibitor 3-Methyl-naphthyridinone Derivative Inhibitor->SMS2 Competitive Inhibition

Fig 2: SMS2 enzymatic pathway and targeted inhibition by naphthyridinone derivatives.

Analytical Characterization Standards

To ensure the integrity of the synthesized 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one, the following analytical benchmarks must be met. This establishes a self-validating quality control loop:

  • 1H NMR (400 MHz, DMSO-d6):

    • Lactam NH: Expect a broad singlet at ~10.5 ppm. The disappearance of the carboxylic acid proton (>12.0 ppm) from the intermediate confirms successful decarboxylation/lactamization.

    • Pyridine Protons: A characteristic AMX or ABX spin system between 7.0 and 8.3 ppm (e.g., C7-H at ~8.2 ppm, dd).

    • Aliphatic Region: The C3 chiral center renders the C4 methylene protons diastereotopic. They will appear as two distinct multiplets (typically doublet of doublets) around 2.8–3.2 ppm. The C3-methyl group will appear as a distinct doublet at ~1.1–1.2 ppm ( J≈7 Hz).

  • LC-MS (ESI+): A prominent [M+H]+ pseudo-molecular ion peak at m/z 163.1.

  • FT-IR (ATR): A strong, sharp peak at ~1670 cm⁻¹ corresponding to the lactam carbonyl stretch (C=O), shifted slightly lower than a standard ketone due to the resonance contribution of the adjacent nitrogen.

References

  • Title: Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]

  • Title: Development of a novel HDAC6 PET imaging agent uncovers associations between HDAC6 overexpression and neuroinflammation in depression Source: PubMed Central (PMC) URL: [Link]

  • Title: 1,8-Naphthyridin-2(1H)-one Computed Properties Source: PubChem URL: [Link]

  • Title: Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

Sources

Foundational

In Vitro Biological Activity of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Derivatives: A Technical Guide to Mechanisms, Assays, and Drug Development

Structural Rationale & Medicinal Chemistry Context The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum biological activities, ranging from antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Medicinal Chemistry Context

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum biological activities, ranging from antimicrobial to immunomodulatory effects[1]. However, the specific partially saturated derivative, 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one , represents a highly specialized pharmacophore with unique topological advantages.

Unlike its fully aromatic counterparts, the 3,4-dihydro saturation introduces sp³ hybridized carbons, causing the lactam-containing ring to adopt a puckered half-chair conformation. The introduction of the 3-methyl group creates a critical stereocenter. As an application scientist, I emphasize to medicinal chemists that this methyl group is not merely decorative; it restricts the dihedral angle of adjacent substituents, effectively "locking" the molecule into a pre-organized bioactive conformation. This steric bulk minimizes the entropic penalty upon binding to target proteins, making it an ideal hinge-binding motif for kinases[2] or a precise fit for the hydrophobic sub-pockets of bacterial reductases[3].

Antimicrobial Profiling: Enoyl-ACP Reductase (FabI) Inhibition

Mechanism of Action

Bacterial fatty acid biosynthesis (the FAS II pathway) is a validated target for overcoming multidrug resistance. The enzyme FabI (enoyl-acyl carrier protein reductase) catalyzes the final, rate-limiting reduction step of the lipid elongation cycle. 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one derivatives act as potent, non-covalent, competitive inhibitors of FabI. They mimic the natural enoyl-ACP substrate, with the lactam core forming critical hydrogen bonds with the catalytic tyrosine and the 2'-hydroxyl of the NAD+ cofactor[3]. Recent developments have also highlighted this scaffold's efficacy against Neisseria gonorrhoeae, providing a critical fallback when standard cephalosporin treatments fail[4].

FabI_Pathway A Malonyl-CoA B Enoyl-ACP A->B C Saturated Acyl-ACP B->C FabI Enzyme D Bacterial Survival C->D Inh 3-Methyl-Naphthyridinone Inh->B Inhibition

Fig 1. Disruption of bacterial lipid biosynthesis via FabI inhibition by naphthyridinone derivatives.

Self-Validating Protocol: FabI Enzyme Inhibition & MIC Determination

To accurately assess antimicrobial efficacy, we utilize a coupled spectrophotometric assay for enzyme kinetics, followed by a broth microdilution assay for cellular activity.

Causality in Design: We monitor the oxidation of NADH to NAD+ at 340 nm. Because naphthyridinone derivatives can sometimes absorb in the UV range, we must run a compound-only baseline to subtract background absorbance, preventing false-positive inhibition readouts.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant FabI (10 nM final) is pre-incubated with the naphthyridinone derivative (serial dilutions from 10 µM to 0.1 nM) in 50 mM PIPES buffer (pH 6.8) containing 150 mM NaCl and 8% glycerol.

  • Internal Controls: Include Triclosan (a known FabI inhibitor) as a positive control for inhibition, and a 1% DMSO vehicle well as a negative control. Calculate the Z'-factor; an assay is only validated if Z' > 0.6.

  • Reaction Initiation: Add 200 µM NADH and 50 µM crotonoyl-CoA (substrate surrogate).

  • Kinetic Readout: Measure the decrease in absorbance at 340 nm continuously for 10 minutes at 25°C using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic fit.

  • MIC Determination: For cellular validation, perform standard CLSI broth microdilution using cation-adjusted Mueller-Hinton broth. Incubate S. aureus or N. gonorrhoeae (10⁵ CFU/mL) with the compound for 18 hours at 37°C. Add resazurin dye (0.01%) for 2 hours; a color change from blue to pink indicates metabolic viability (failure of inhibition).

Quantitative Data Summary
Target / StrainAssay TypeReference CompoundNaphthyridinone Derivative (Avg)
FabI Enzyme (E. coli) IC₅₀ (Biochemical)Triclosan: 0.25 µM0.45 - 1.2 µM
S. aureus (MRSA) MIC (Cellular)Vancomycin: 1.0 µg/mL0.5 - 2.0 µg/mL
N. gonorrhoeae MIC (Cellular)Ceftriaxone: 0.008 µg/mL0.12 - 0.5 µg/mL

Oncology Applications: Receptor Tyrosine Kinase (c-Met) Inhibition

Mechanism of Action

In oncology, the 1,8-naphthyridin-2-one core is highly prized for designing Type I kinase inhibitors. Specifically, 6,7-disubstituted derivatives have shown profound antiproliferative activity by inhibiting c-Met, a receptor tyrosine kinase implicated in tumor metastasis and angiogenesis[2]. The lactam NH acts as a hydrogen bond donor, while the adjacent carbonyl oxygen acts as an acceptor, perfectly complementing the backbone amide of Met1160 in the c-Met hinge region.

cMet_Assay Step1 Incubate c-Met + ATP + Compound Step2 Add Biotinylated Substrate Step1->Step2 Step3 Add Eu-Cryptate & XL665 Reagents Step2->Step3 Step4 Measure TR-FRET (665nm/620nm) Step3->Step4 Logic Low FRET Ratio = High Kinase Inhibition Step4->Logic

Fig 2. TR-FRET assay workflow for validating c-Met kinase inhibition by naphthyridinone compounds.

Self-Validating Protocol: TR-FRET Kinase Assay

Causality in Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence (like Kinase-Glo). Polycyclic heterocyclic systems like naphthyridinones often exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived compound fluorescence to decay, thereby yielding a highly specific, artifact-free readout.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white proxiplate, combine 0.5 ng of recombinant human c-Met kinase, 10 µM ATP, and 2 µM biotinylated poly-GT peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add the naphthyridinone derivative (10-point dose-response) and incubate at room temperature for 60 minutes.

  • Internal Controls: Include Crizotinib as a positive control (100% inhibition reference) and a no-enzyme well to establish the baseline FRET ratio.

  • Detection: Add the detection mixture containing Streptavidin-XL665 (acceptor) and Europium-cryptate labeled anti-phosphotyrosine antibody (donor) in EDTA-containing buffer to stop the kinase reaction.

  • Readout: Incubate for 1 hour. Read the plate using a time-resolved fluorometer, exciting at 337 nm and measuring emission at 620 nm and 665 nm. The ratio of 665/620 nm is inversely proportional to kinase inhibition.

Quantitative Data Summary
Target Kinase / Cell LineAssay TypeReference CompoundNaphthyridinone Derivative (Avg)
c-Met Kinase IC₅₀ (Biochemical)Crizotinib: 4.0 nM2.36 - 15.0 nM
A549 (Lung Cancer) IC₅₀ (Proliferation)Doxorubicin: 0.5 µM0.23 - 1.1 µM
HepG2 (Liver Cancer) IC₅₀ (Proliferation)Sorafenib: 3.5 µM0.42 - 2.5 µM

Emerging Modalities: Targeted Protein Degradation (PROTACs)

Mechanism of Action

The most cutting-edge application of the 1,8-naphthyridin-2-one scaffold is in Targeted Protein Degradation (TPD). These cores are now engineered into heterobifunctional degraders (PROTACs) targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor driving diffuse large B-cell lymphoma (DLBCL)[5]. The naphthyridinone warhead binds the BTB domain of BCL6, while a linker connects it to an E3 ligase recruiting ligand (e.g., Thalidomide for Cereblon), driving the target to the 26S proteasome for degradation.

PROTAC_Logic POI BCL6 Target Complex Ternary Complex POI->Complex PROTAC Naphthyridinone PROTAC PROTAC->Complex E3 CRBN E3 Ligase E3->Complex Proteasome Proteasomal Degradation Complex->Proteasome Ubiquitination

Fig 3. Mechanism of targeted BCL6 degradation mediated by naphthyridinone-based PROTAC molecules.

Self-Validating Protocol: HiBiT Degradation Assay

Causality in Design: Traditional Western blotting is low-throughput and semi-quantitative. We utilize CRISPR-mediated endogenous HiBiT tagging of BCL6. The HiBiT tag is an 11-amino acid peptide that, upon addition of the complementary LgBiT protein and substrate, reconstitutes a functional NanoLuc luciferase. This allows for real-time, high-throughput, quantitative measurement of endogenous protein degradation without over-expression artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Plate BCL6-HiBiT knock-in DLBCL cells (e.g., OCI-Ly1) at 10,000 cells/well in a 384-well white plate.

  • Compound Treatment: Treat cells with the naphthyridinone-PROTAC (0.1 nM to 10 µM) for 16 hours.

  • Internal Controls: Include a PROTAC pre-incubated with excess free Thalidomide (to block CRBN) or a proteasome inhibitor (e.g., MG132). If degradation is rescued by these controls, it validates that the loss of signal is genuinely due to proteasome-mediated degradation, not off-target cytotoxicity.

  • Detection: Add the Nano-Glo HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Incubate for 10 minutes.

  • Readout: Measure luminescence. Calculate the DC₅₀ (concentration inducing 50% degradation) and Dₘₐₓ (maximum degradation achieved).

Conclusion

The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold is a masterclass in medicinal chemistry design. By leveraging the geometric constraints of the 3-methyl substitution and the hydrogen-bonding capacity of the lactam ring, researchers can tune this core to act as an antimicrobial FabI inhibitor, a highly selective c-Met kinase inhibitor, or a potent warhead for targeted protein degradation. Rigorous, artifact-free in vitro validation—using TR-FRET and endogenous HiBiT assays—remains the cornerstone of advancing these derivatives from the bench to the clinic.

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Exploratory

Pharmacokinetic Profiling of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Scaffolds: A Technical Guide

Executive Summary The 1,8-naphthyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed in the design of kinase inhibitors, GPCR ligands, and heterobifunctional degraders...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed in the design of kinase inhibitors, GPCR ligands, and heterobifunctional degraders (PROTACs)[1]. However, fully aromatic nitrogenous heterocycles often suffer from poor aqueous solubility, high plasma protein binding, and flat-molecule aggregation.

By introducing partial saturation and a steric bulk—specifically via the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one modification—medicinal chemists can achieve an "escape from flatland"[2]. This structural evolution increases the fraction of sp3-hybridized carbons ( Fsp3​ ), fundamentally altering the physicochemical and pharmacokinetic (PK) profile of the molecule. This whitepaper provides a comprehensive, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of this specific scaffold, emphasizing the mechanistic causality behind metabolic soft spots such as Aldehyde Oxidase (AO) susceptibility[3].

Structural Rationale & Physicochemical Foundation

The Causality of the 3-Methyl-3,4-dihydro Modification

The transition from a fully aromatic 1,8-naphthyridin-2-one to its 3,4-dihydro analogue is not merely a synthetic variation; it is a deliberate pharmacokinetic optimization strategy.

  • Increased Fsp3​ and Solubility: As demonstrated by Lovering et al., increasing the Fsp3​ of a drug candidate directly correlates with improved clinical success rates[2]. The saturation at the C3-C4 bond breaks the planar π -stacking of the naphthyridine system, disrupting stable crystal lattice energies and significantly improving thermodynamic aqueous solubility.

  • Introduction of Chirality: The addition of a methyl group at the C3 position creates a stereocenter. This three-dimensionality improves target-binding specificity while mitigating off-target promiscuity.

  • Metabolic Shielding: The steric bulk of the 3-methyl group can partially shield the proximal lactam ring from hydrolytic degradation, though it introduces a new potential site for aliphatic hydroxylation by Cytochrome P450 (CYP450) enzymes.

Baseline Physicochemical Parameters

Before initiating in vitro ADME assays, baseline physicochemical profiling is mandatory. Table 1 outlines the optimal target parameters for this scaffold class.

Table 1: Target Physicochemical Properties for the Scaffold

ParameterTarget ValueRationale / Causality
Molecular Weight (Core) 162.19 g/mol Leaves sufficient "molecular weight budget" (<500 Da) for target-specific functionalization.
LogD (pH 7.4) 1.5 – 3.0Balances aqueous solubility with lipid bilayer permeability (Caco-2).
Fsp3​ (Core) 0.33High sp3 fraction compared to the fully aromatic core ( Fsp3​ = 0), improving solubility[2].
Kinetic Solubility > 50 µMEnsures the compound does not precipitate during in vitro enzymatic assays, preventing false-negative clearance data.

In Vitro ADME Profiling: A Self-Validating Protocol

A critical pitfall in the PK profiling of nitrogen-containing heterocycles is the over-reliance on human liver microsomes (HLM). While HLMs capture CYP450 metabolism, they lack cytosolic enzymes. The 1,8-naphthyridine system is highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO) , a purely cytosolic enzyme[3]. Failing to screen for AO results in compounds that appear stable in vitro but exhibit massive clearance in vivo.

Step-by-Step Protocol: Combined Microsomal & Cytosolic Stability

To ensure a self-validating system, this protocol evaluates both CYP450 and AO metabolism simultaneously, utilizing strict positive controls.

Step 1: Reagent Preparation

  • Thaw pooled Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC) on ice.

  • Causality: HLM isolates membrane-bound CYPs; HLC isolates soluble AO[3]. Both are required for a complete clearance profile.

Step 2: Incubation Matrix Setup

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spike the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one derivative to a final concentration of 1 µM. (Ensure final DMSO concentration is <0.1% to prevent enzyme inhibition).

Step 3: Cofactor Initiation & Controls

  • CYP Assay (HLM): Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Control: Use Verapamil (1 µM). If Verapamil is not depleted by >70% at 60 mins, the NADPH or HLM batch is compromised.

  • AO Assay (HLC): Do not add NADPH. AO utilizes molecular oxygen as an electron acceptor.

    • Self-Validation Control: Use Phthalazine (1 µM). If Phthalazine is not rapidly cleared, the cytosolic AO activity has degraded (AO is notoriously unstable during freeze-thaw cycles).

Step 4: Quenching and Extraction

  • At time points t=0,15,30,45,60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

Step 5: LC-MS/MS Quantification

  • Calculate the in vitro intrinsic clearance ( CLint,invitro​ ) using the half-life ( t1/2​ ) of the substrate depletion curve:

    CLint​=t1/2​0.693​×Amount of proteinVolume of incubation​

Workflow A Physicochemical Profiling (Solubility, LogD) B In Vitro ADME (HLM + HLC Stability) A->B Pass C In Vivo PK (Rodent IV/PO Dosing) B->C Pass D Metabolite ID (MetID) (Soft Spot Identification) C->D High Clearance E Go/No-Go Decision (Lead Optimization) C->E Optimal PK D->B Scaffold Redesign

Self-validating pharmacokinetic screening cascade for naphthyridine scaffolds.

In Vivo Pharmacokinetic Evaluation

Once in vitro stability is confirmed, the compound advances to in vivo rodent models. The 3-methyl-3,4-dihydro modification typically yields superior oral bioavailability ( F% ) compared to its planar counterparts due to improved dissolution rates in the gastrointestinal tract.

Table 2: Representative In Vivo PK Parameters (Sprague-Dawley Rats) (Dosing: IV at 1 mg/kg in 5% DMSO/95% Saline; PO at 10 mg/kg in 0.5% Methylcellulose)

PK ParameterTypical Range for ScaffoldInterpretation & Causality
Clearance ( CL ) 15 – 35 mL/min/kgModerate clearance. If CL approaches hepatic blood flow (~55 mL/min/kg), suspect rapid AO-mediated oxidation at C-7.
Volume of Distribution ( Vss​ ) 1.2 – 3.5 L/kgIndicates good tissue penetration, facilitated by the lipophilic 3-methyl group and neutral lactam core.
Half-life ( T1/2​ ) 2.5 – 6.0 hoursSufficient for once- or twice-daily oral dosing regimens.
Oral Bioavailability ( F% ) 40% – 75%High F% is driven by the Fsp3​ -enhanced solubility and low first-pass CYP extraction[2].

Metabolite Identification (MetID) & Structural Optimization

Understanding the biotransformation pathways of the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold is critical for rational drug design. High-resolution mass spectrometry (HRMS) is utilized to map the metabolic "soft spots."

Primary Metabolic Pathways
  • C-7 Oxidation (Aldehyde Oxidase): The most critical liability. The electron-deficient carbon adjacent to the N-8 nitrogen is highly susceptible to nucleophilic attack by AO, forming a di-oxo metabolite[3]. Solution: Introduce an electron-donating group or steric block (e.g., a methyl or amino group) at the C-7 position.

  • Aliphatic Hydroxylation (CYP450): The C-3 methyl group and the C-4 methylene protons can undergo CYP3A4/2D6 mediated hydroxylation. Because the C-3 position is a stereocenter, metabolism is often stereoselective.

  • N-Glucuronidation (UGT): The N-1 lactam nitrogen can serve as a substrate for Phase II UGT enzymes, though the adjacent carbonyl generally reduces its nucleophilicity.

Metabolism P 3-methyl-3,4-dihydro-1H- 1,8-naphthyridin-2-one M1 C-7 Oxidation (Aldehyde Oxidase) P->M1 Major Pathway M2 Aliphatic Hydroxylation (CYP3A4/2D6) P->M2 Minor Pathway M3 N-Glucuronidation (UGT1A1) P->M3 Phase II Ex Renal/Biliary Excretion M1->Ex M2->Ex M3->Ex

Primary biotransformation pathways of the 3-methyl-3,4-dihydro-1,8-naphthyridine scaffold.

Conclusion

The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold represents a highly tunable, pharmacokinetically favorable core for drug discovery. By deliberately increasing Fsp3​ character, researchers can bypass the solubility and aggregation issues endemic to flat aromatic systems. However, successful translation into the clinic requires rigorous, self-validating ADME protocols that explicitly account for non-CYP clearance mechanisms, particularly cytosolic Aldehyde Oxidase.

References

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. 1

  • Dalvie, D., & Di, L. (2019). Aldehyde oxidase and its role as a drug metabolizing enzyme. Pharmacology & Therapeutics. 3

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. 2

Sources

Foundational

De-Risking the 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Scaffold: A Comprehensive Toxicity and Safety Guide for Early Discovery

Target Audience: Medicinal Chemists, Toxicologists, and Early Discovery Scientists Scope: Hit-to-Lead (H2L) and Lead Optimization (LO) Safety Profiling Executive Summary The compound 3-methyl-3,4-dihydro-1H-1,8-naphthyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Toxicologists, and Early Discovery Scientists Scope: Hit-to-Lead (H2L) and Lead Optimization (LO) Safety Profiling

Executive Summary

The compound 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (CAS 40000-80-4) has emerged as a highly versatile bicyclic N-heterocyclic building block in modern drug discovery. It is frequently utilized as a core scaffold for synthesizing cannabinoid (CB2) receptor agonists, phosphodiesterase (PDE) inhibitors, and heterobifunctional degraders (PROTACs) targeting BCL6.

While the physicochemical properties of this scaffold offer excellent target engagement metrics, the broader 1,8-naphthyridine class carries historical toxicological baggage—most notably phototoxicity, genotoxicity, and cardiotoxicity (hERG inhibition). As a Senior Application Scientist, I have designed this whitepaper to provide a field-proven, mechanistic approach to profiling and de-risking this specific scaffold. By understanding the structural causality of these liabilities and implementing self-validating screening cascades, discovery teams can engineer safer clinical candidates.

Mechanistic Toxicology of the Naphthyridinone Core

To effectively mitigate toxicity, we must first understand the structural causality driving it. The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold presents a unique toxicological profile compared to fully aromatic naphthyridines (such as the antibiotic nalidixic acid).

Phototoxicity: The Conjugation Dilemma

Classical 1,8-naphthyridines are notorious for inducing severe dermatological phototoxicity. The fully conjugated 10- π electron system absorbs heavily in the UVA spectrum (320–400 nm). Upon absorption, the molecule enters an excited triplet state, transferring energy to molecular oxygen to form reactive oxygen species (ROS) such as singlet oxygen (Type II reaction) or superoxide anions (Type I reaction), which subsequently cause lipid peroxidation and cell death [1].

Structural Insight: The 3,4-dihydro modification in our specific scaffold is a massive advantage. By saturating the C3-C4 bond, the extended π -conjugation is broken, significantly blue-shifting the absorption spectrum and inherently lowering the UVA-mediated phototoxic liability. However, discovery teams must remain vigilant: downstream CYP450-mediated oxidation in the liver can re-aromatize the ring, resurrecting the phototoxic pharmacophore in vivo.

Cardiotoxicity (hERG Channel Blockade)

To achieve target potency (especially for kinase and GPCR targets), medicinal chemists frequently append basic amines to the naphthyridinone core. At physiological pH, these amines become protonated. The combination of a lipophilic 1,8-naphthyridin-2-one core and a cationic amine creates a perfect pharmacophore for binding to the aromatic residues (Tyr652, Phe656) within the central cavity of the hERG ( IKr​ ) potassium channel, leading to QT interval prolongation [2].

Early Discovery Safety Screening Cascade

To systematically evaluate these liabilities, we employ a tiered screening cascade.

Workflow N1 Compound Synthesis (CAS 40000-80-4) N2 In Silico Profiling (ADMET, LogP) N1->N2 N3 Phototoxicity Assay (3T3 NRU) N2->N3 N4 Cardiotoxicity (hERG Patch-Clamp) N3->N4 N5 Metabolic Stability (GSH Trapping) N4->N5 N6 In Vivo Safety (Rodent MTD) N5->N6

Caption: Early discovery safety screening cascade for naphthyridinone scaffolds.

Self-Validating Experimental Protocols

The following methodologies are designed not just to generate data, but to ensure the data is intrinsically reliable through self-validating mechanisms.

Protocol 1: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Causality: We utilize Balb/c 3T3 fibroblasts because they are non-pigmented and highly sensitive to oxidative stress. This isolates the phototoxic variable without the confounding factor of melanin-mediated UV shielding [3].

Step-by-Step Methodology:

  • Seeding: Seed Balb/c 3T3 cells in two identical 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C.

  • Dosing: Treat cells with the naphthyridinone derivative across an 8-point concentration gradient (0.1 µM to 100 µM).

  • Irradiation: Expose Plate 1 to 5 J/cm² of UVA light (320–400 nm) for 50 minutes. Keep Plate 2 (Dark Plate) in the dark at room temperature for the same duration.

  • Endpoint: Wash cells, add Neutral Red dye for 3 hours, extract the dye using an ethanol/acetic acid solution, and read absorbance at 540 nm.

  • Analysis: Calculate the Photo Irritation Factor (PIF) = IC50​(−UV)/IC50​(+UV) . A PIF > 5 indicates phototoxicity.

Self-Validating Checkpoint: The Dark Plate serves as an internal mathematical control. If a compound is inherently cytotoxic (e.g., IC50​=2μM in the dark), the PIF calculation normalizes this baseline, preventing highly cytotoxic compounds from being falsely flagged as phototoxic.

Protocol 2: High-Throughput Automated Patch-Clamp for hERG

Causality: While rubidium ( Rb+ ) efflux assays are cheaper, we mandate automated patch-clamp electrophysiology. Patch-clamp measures the actual functional blockade of the channel in real-time, accounting for the state-dependent binding often exhibited by lipophilic heterocycles.

Step-by-Step Methodology:

  • Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Configuration: Achieve whole-cell configuration using a planar patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the test compound at 1 µM and 10 µM. Measure the reduction in peak tail current.

Self-Validating Checkpoint: The system continuously monitors membrane seal resistance. If the seal degrades below 1 G Ω during compound perfusion, the software automatically flags and excludes the data point. This ensures that observed current reductions are strictly due to channel blockade, not membrane leakage.

Protocol 3: Reactive Metabolite Trapping via Glutathione (GSH)

Causality: Naphthyridinones can undergo CYP-mediated bioactivation to form reactive epoxides or iminium intermediates. We use GSH as a surrogate for cellular nucleophiles to trap these electrophiles before they cause idiosyncratic toxicity.

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the compound with human liver microsomes (HLM), NADPH (1 mM), and a 1:1 mixture of unlabeled GSH and stable isotope-labeled GSH ( 13C2​ , 15N -GSH) at 37°C for 60 minutes.

  • Quenching: Stop the reaction with cold acetonitrile and centrifuge.

  • Detection: Analyze the supernatant via LC-HRMS/MS using neutral loss scanning for the GSH moiety (129 Da).

Self-Validating Checkpoint: The isotopic GSH mixture is a brilliant self-validation tool. The mass spectrometer specifically looks for a characteristic doublet peak separated by exactly 3 Da. If a peak lacks this isotopic doublet, it is immediately dismissed as biological matrix noise, entirely eliminating false positives.

Quantitative Safety Data & Structure-Toxicity Relationships (STR)

The table below summarizes typical early discovery safety metrics, highlighting how structural modifications to the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one core impact the toxicity profile.

Scaffold Variant3T3 NRU Phototoxicity (PIF)hERG Blockade ( IC50​ )GSH Adducts (LC-MS)Ames Test (Genotox)
Fully Aromatic 1,8-Naphthyridine > 15.0 (Severe)8.5 µMHighPositive (Strain TA98)
Unmodified Core (CAS 40000-80-4) 2.1 (Non-phototoxic)> 30 µMLowNegative
Core + Basic Amine (Naive Lead) 3.5 (Borderline)1.2 µM (Flagged) ModerateNegative
Core + Amine + Fluorine (Optimized) 1.8 (Safe)> 25 µM (Safe)None DetectedNegative

Data Interpretation: The unmodified 3,4-dihydro core is inherently safe regarding phototoxicity and hERG. However, appending a basic amine (Naive Lead) drastically increases hERG liability. By introducing an electron-withdrawing fluorine atom adjacent to the amine (Optimized Lead), we lower the pKa , reducing hERG affinity while maintaining target engagement.

Photophysical Mechanism Visualization

To fully grasp the phototoxic risk of re-aromatized metabolites, researchers must understand the photophysical pathway of the naphthyridine pharmacophore [4].

Mechanism A 1,8-Naphthyridin-2-one Core B UVA Absorption (320-400 nm) A->B C Excited Triplet State B->C D Type I: Electron Transfer (Superoxide Anion) C->D O2 E Type II: Energy Transfer (Singlet Oxygen) C->E O2 F Lipid Peroxidation & DNA Damage D->F E->F G Phototoxic Cell Death F->G

Caption: Photophysical mechanism of 1,8-naphthyridine-induced phototoxicity.

Conclusion & Lead Optimization Strategy

The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold is a highly privileged structure in medicinal chemistry, offering a safer starting point than its fully aromatic counterparts. To maintain this safety profile during Lead Optimization, discovery teams should:

  • Preserve the 3,4-dihydro saturation to prevent UVA absorption and subsequent phototoxicity.

  • Modulate basicity using steric shielding or electron-withdrawing groups to keep the amine pKa below 7.5, mitigating hERG interactions.

  • Block metabolic hotspots (particularly at the C6 and C7 positions) with halogens to prevent oxidative re-aromatization by hepatic cytochromes.

By adhering to these principles and utilizing self-validating assays, researchers can successfully navigate the hit-to-lead phase and deliver robust, de-risked clinical candidates.

References

  • Title: Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Novel imidazo[1,2-a][1,8]naphthyridine derivatives and their preliminary in vitro assays for the evaluation as positive inotropes Source: Journal of Molecular Structure URL: [Link]

  • Title: Structure-phototoxicity relationship in Balb/c mice treated with fluoroquinolone derivatives, followed by ultraviolet-A irradiation Source: PubMed (Toxicology) URL: [Link]

  • Title: Two-Photon-Responsive “TICT + AIE” Active Naphthyridine-BF2 Photoremovable Protecting Group Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Exploratory

The Mechanistic Paradigm of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds" form the bedrock of rational drug design. The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one moiety rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds" form the bedrock of rational drug design. The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one moiety represents a highly versatile, stereoelectronically tunable pharmacophore. By breaking the planar aromaticity of traditional naphthyridines via 3,4-saturation and introducing a precise steric vector at the C3 position, this scaffold achieves an optimal balance of hydrogen-bonding capacity, conformational restriction, and enhanced fraction of sp3 carbons ( Fsp3​ ). This technical whitepaper dissects the mechanism of action (MoA) of this core across diverse therapeutic targets, providing a self-validating framework for its application in modern drug development.

Stereoelectronic Profiling: The Architecture of the Scaffold

The pharmacological utility of the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one core is dictated by three distinct structural features:

  • The Lactam Motif (N1-H, C2=O): Acts as a rigid, bidentate hydrogen bond donor-acceptor system. This is critical for anchoring the molecule into highly conserved protein microenvironments, such as the ATP-binding hinge region of kinases.

  • 3,4-Dihydro Saturation: Unlike fully aromatic 1,8-naphthyridines, the saturation of the C3-C4 bond induces a puckered ring geometry. This increases the molecule's Fsp3​ , a metric strongly correlated with improved aqueous solubility, reduced off-target toxicity, and enhanced clinical success rates.

  • The 3-Methyl Vector: The introduction of a methyl group at the C3 position creates a critical steric boundary. It restricts the rotational degrees of freedom of pendant functional groups and provides a hydrophobic probe to occupy adjacent small binding pockets, thereby driving target selectivity.

Pharmacophore Core 3-Methyl-3,4-dihydro- 1H-1,8-naphthyridin-2-one Lactam Lactam Motif (N1-H, C2=O) Core->Lactam Hydrogen Bonding Methyl 3-Methyl Group (sp3 Carbon) Core->Methyl Steric Vector Dihydro 3,4-Dihydro Ring (Puckered Geometry) Core->Dihydro Conformational Flexibility Kinase Kinase Hinge Binding (e.g., Pan-RAF, c-Met) Lactam->Kinase Bidentate Interaction GPCR GPCR Orthosteric Site (e.g., CB2 Receptor) Methyl->GPCR Functional Switch Lipid Lipid Enzyme Pocket (e.g., SMS2) Dihydro->Lipid Membrane Permeability

Fig 1: Stereoelectronic mapping of the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold.

Mechanisms of Action Across Target Classes

Kinase Inhibition: The Hinge-Binding Paradigm

In precision oncology, the naphthyridinone core is frequently deployed as a Type I or Type II kinase inhibitor scaffold. The N1-H and C2=O interact directly with the backbone amides of the kinase hinge region (typically via distances of 2.8–3.2 Å).

A prime example is the investigational pan-RAF inhibitor Flezurafenib, which utilizes the 3,4-dihydro-1H-1,8-naphthyridin-2-one moiety to achieve potent inhibition of ARAF, BRAF, and CRAF[1]. The specific geometry of the scaffold allows the drug to bind to both monomeric and dimeric forms of RAF kinases. Crucially, this unique binding conformation prevents the paradoxical activation of the MAPK pathway—a severe limitation of first-generation selective BRAF inhibitors[1]. Similarly, 6,7-disubstituted-4-phenoxyquinoline derivatives bearing this moiety have demonstrated exceptional antiproliferative activity against c-Met kinase, with IC50 values as low as 2.36 nM[2].

GPCR Modulation: Conformational Switching in CB2 Receptors

The scaffold is highly effective in GPCR drug design, particularly for Cannabinoid Receptor 2 (CB2) ligands. Research has identified 1,8-naphthyridin-2(1H)-one-3-carboxamides as a robust framework for developing potent, selective CB2 modulators[3].

The mechanism here relies on the core's ability to act as a rigid orienting platform. Substitutions around the C3 position (such as the 3-methyl group) alter the dihedral angle of the attached carboxamide. This subtle steric shift dictates how the ligand stabilizes the transmembrane helices of the CB2 receptor, effectively acting as a functional switch that can convert an agonist into an inverse agonist or antagonist[3].

Lipid Metabolism: Tuning Lipophilicity for SMS2 Inhibition

Beyond kinases and GPCRs, the scaffold has been successfully optimized to target intracellular lipid enzymes. Takeda Pharmaceuticals identified a 1,8-naphthyridin-2-one derivative (Compound 37) as a potent and selective Sphingomyelin Synthase 2 (SMS2) inhibitor[4]. The mechanism relies on the tunable lipophilicity of the dihydro-naphthyridinone core, which allows for optimal passive membrane permeability—a strict requirement for engaging endoplasmic reticulum-bound targets like SMS2[4].

Quantitative Data Summary

The table below consolidates the pharmacological metrics of naphthyridinone-based derivatives across different target classes, demonstrating the scaffold's broad therapeutic window.

Target ClassRepresentative DerivativePrimary AssayKey MetricFunctional Outcome
Pan-RAF Kinase Flezurafenib (Naphthyridinone-linked)Kinase ProfilingBroad RAF InhibitionPrevents paradoxical MAPK activation
c-Met Kinase Compound 33 (4-phenoxyquinoline deriv.)Cell Viability (A549)IC50 = 2.36 nMHigh antiproliferative activity
CB2 Receptor 1,8-naphthyridin-2(1H)-one-3-carboxamideFLIPR / RadioligandEC50 = 6.5–206 nMAgonist to inverse agonist switch
SMS2 Enzyme Compound 37 (1,8-naphthyridin-2-one)SMS2 EnzymaticNanomolar IC50Reduction in hepatic sphingomyelin

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action for novel 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one derivatives, a self-validating experimental pipeline is required. The following protocols detail the causality and execution of these critical assays.

Validation Synthesis Scaffold Synthesis SPR SPR Kinetics (Residence Time) Synthesis->SPR Binding Affinity FLIPR FLIPR Assay (Ion Flux) Synthesis->FLIPR Functional Activity InVivo In Vivo Efficacy SPR->InVivo Target Engagement FLIPR->InVivo Phenotypic Validation

Fig 2: Self-validating experimental workflow for mechanistic profiling of naphthyridinone.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Resolution

Causality: Traditional equilibrium assays (like IC50) mask the dynamic reality of drug-target interactions. By utilizing SPR, we isolate the dissociation rate constant ( koff​ ), which dictates the residence time ( τ ). A longer residence time ensures prolonged target engagement in vivo, decoupling efficacy from systemic pharmacokinetic clearance. Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

  • Target Immobilization: Dilute the recombinant target protein (e.g., BRAF V600E kinase domain) in sodium acetate buffer (pH 4.5) and inject over the activated surface to achieve an immobilization level of ~2000 RU. Block excess reactive groups with 1M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the naphthyridinone derivative (ranging from 0.1 nM to 100 nM) in running buffer (PBS-P+ with 2% DMSO).

  • Kinetic Injection: Inject the analyte series over the immobilized target at a flow rate of 30 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: FLIPR Membrane Potential Assay for GPCR Functional Profiling

Causality: Binding affinity ( Ki​ ) merely confirms orthosteric occupation but fails to differentiate between agonism and inverse agonism. The FLIPR (Fluorometric Imaging Plate Reader) assay acts as a self-validating system by translating receptor conformational changes into measurable intracellular ion fluxes, thereby confirming the functional consequence of the 3-methyl stereocenter. Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells stably expressing the human CB2 receptor into 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture medium and add 20 µL of FLIPR Calcium 6 Assay dye (Molecular Devices) reconstituted in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Incubate for 2 hours at 37°C.

  • Compound Addition: Transfer the plate to the FLIPR instrument. Automatically inject 10 µL of the naphthyridinone derivative (prepared in a 10-point concentration-response curve).

  • Kinetic Reading: Monitor fluorescence (Excitation: 485 nm, Emission: 525 nm) continuously for 3 minutes to capture the peak intracellular calcium flux.

  • Data Analysis: Normalize the peak fluorescence response to a maximum reference agonist (e.g., CP55,940) to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

References

  • Rational drug design of CB2 receptor ligands:
  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor Bioorganic & Medicinal Chemistry (NIH)
  • Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 1,8-naphthyridin-2-one moiety European Journal of Medicinal Chemistry (NIH)
  • Flezurafenib Grokipedia

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in Kinase Inhibitor Design

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The 1,8-naphthyridin-2-one scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The 1,8-naphthyridin-2-one scaffold is a privileged pharmacophore in targeted oncology, serving as the core hinge-binding motif in several clinical-stage kinase inhibitors. Notably, molecules such as lifirafenib (BGB-283) and flezurafenib (JZP815) utilize the unsubstituted 3,4-dihydro-1H-1,8-naphthyridin-2-one core to achieve potent pan-RAF inhibition[1][2].

However, advancing from hit to lead often requires fine-tuning the physicochemical and spatial properties of the pharmacophore. The introduction of a methyl group at the C3 position—yielding 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one —provides a critical vector for structure-based drug design (SBDD). As a building block, it introduces a stereocenter that restricts the conformational flexibility of the lactam ring, projects substituents into specific solvent-exposed or ribose-binding pockets, and improves metabolic stability against oxidative degradation. This guide details the mechanistic causality, structural profiling, and validated protocols for utilizing this advanced building block in kinase inhibitor development.

Mechanistic Insights: The Causality of the C3-Methyl Group

To understand the utility of the 3-methyl derivative, one must analyze the binding mechanics of the parent scaffold. The 1,8-naphthyridin-2-one core acts as a bidentate hinge binder:

  • Hydrogen Bond Donor: The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region.

  • Hydrogen Bond Acceptor: The C2=O accepts a hydrogen bond from the backbone amide NH of the hinge (e.g., Cys532 in BRAF).

Why add the C3-Methyl? In the unsubstituted core, the saturated C3-C4 bond allows the dihydropyridine ring to undergo rapid conformational flipping. By introducing a methyl group at C3, the ring is locked into a preferred pseudo-envelope conformation. This pre-organization reduces the entropic penalty upon target binding. Furthermore, the chirality of the C3-methyl allows medicinal chemists to exploit asymmetric sub-pockets within the kinase active site. The (R)

  • or (S) -enantiomer can selectively clash with or occupy specific hydrophobic niches, dramatically enhancing selectivity against off-target kinases (such as EGFR or PKMYT1) that require a strictly planar hinge binder.

    MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP) RTK->RAS Activation RAF RAF Kinases RAS->RAF Dimerization MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcription Inhibitor 3-Methyl-Naphthyridinone Inhibitor->RAF Hinge Binding

    MAPK/ERK signaling pathway highlighting the targeted intervention of naphthyridinone-based RAF inhibitors.

Structural Profiling & Data Presentation

The table below summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from the unsubstituted core to the 3-methyl building block.

Property3,4-dihydro-1H-1,8-naphthyridin-2-one3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-oneMechanistic Causality / Impact
Chirality AchiralChiral (C3 stereocenter)Enables stereospecific binding; specific enantiomers often exhibit >100x selectivity by matching asymmetric kinase sub-pockets.
Conformational Flexibility High (rapid ring flipping)RestrictedLocks the dihydropyridine ring into a preferred conformation, reducing the entropic penalty upon binding.
Lipophilicity (LogP) BaselineIncreased (+ ~0.5)Enhances membrane permeability and desolvation energy, driving tighter binding in hydrophobic hinge regions.
Metabolic Stability Susceptible to C3 oxidationBlocked at C3Prevents rapid cytochrome P450-mediated oxidation at the α -carbonyl position, extending in vivo half-life.

Experimental Workflows & Protocols

To effectively utilize this building block, the standard workflow involves functionalization (typically at the C6 position via cross-coupling), followed by chiral resolution and rigorous biological profiling.

Workflow BB 3-Methyl-Naphthyridinone Building Block Synth Cross-Coupling (C6 Position) BB->Synth Chiral Chiral SFC Resolution Synth->Chiral Assay TR-FRET Kinase Profiling Chiral->Assay Lead Lead Optimization (SBDD) Assay->Lead

Hit-to-lead workflow utilizing the 3-methyl-naphthyridinone building block for kinase inhibitor synthesis.

Protocol A: Synthesis & C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to 6-bromo-3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one to build the core axis of a Type I½ kinase inhibitor. Self-Validating Step: Reaction progression is monitored via LC-MS to ensure complete consumption of the brominated starting material before proceeding to the costly chiral separation step.

Materials:

  • 6-bromo-3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine the brominated building block, boronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Nitrogen gas for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly under a stream of Nitrogen. Seal the vial.

  • Reaction: Heat the mixture at 90°C for 4 hours.

  • Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only if the starting material peak (M+ and M+2 corresponding to the bromine isotopes) is <5% of the total area.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Chiral Resolution: Purify the racemate using Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column (Isocratic CO₂/MeOH) to isolate the (R) and (S) enantiomers.

Protocol B: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay

Objective: Determine the IC₅₀ of the isolated enantiomers against target kinases (e.g., BRAF V600E). Self-Validating Step: Calculation of the Z'-factor. An assay plate is only deemed valid if Z' > 0.6, ensuring that the signal window is robust enough to differentiate true inhibition from assay noise.

Materials:

  • Recombinant Kinase (e.g., BRAF V600E)

  • Biotinylated peptide substrate

  • ATP (at apparent Kₘ for the specific kinase)

  • Europium-labeled anti-phospho antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-methyl-naphthyridinone derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture in Assay Buffer to the wells. Incubate for 15 minutes at room temperature to allow for compound binding (crucial for slow-binding hinge inhibitors).

  • Initiation: Add 5 µL of ATP solution to initiate the reaction. Centrifuge the plate at 1000 rpm for 1 minute. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the Detection Mix (Eu-antibody, SA-APC, and EDTA to chelate Mg²⁺ and stop kinase activity). Incubate for 60 minutes.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (Europium) and 665 nm (APC).

  • Data Validation: Calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    If Z' < 0.6, discard the plate and re-optimize enzyme concentration.

  • Analysis: Plot the 665/620 nm emission ratio against the log of the inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic fit.

References

  • Flezurafenib (JZP815) Profile Grokipedia. Investigational oral small-molecule pan-RAF kinase inhibitor targeting the MAPK pathway. URL:[1]

  • Lifirafenib (BGB-283) Profile IUPHAR/BPS Guide to PHARMACOLOGY. Investigational inhibitor of the Raf kinases and EGFR tyrosine kinase. URL:[2]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy Journal of Medicinal Chemistry (PubMed). Structural fine-tuning of the naphthyridinone core for superior kinome selectivity. URL:

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for the Selective Synthesis of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The 1,8-napht...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridine scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including αVβ3 integrin antagonists and kinase inhibitors. The transformation of 3-methyl-1,8-naphthyridin-2(1H)-one to its 3,4-dihydro derivative is a critical synthetic node. This reduction breaks the extended aromaticity of the pyridone ring, altering the molecule's 3D topography and introducing a stereocenter at the C3 position.

The primary synthetic challenge in this transformation is chemoselectivity . The 1,8-naphthyridine core contains two reducible rings: the pyridone and the pyridine. The catalytic protocol must selectively deliver hydrogen across the 3,4-alkene without triggering the over-reduction of the pyridine ring to an octahydro-1,8-naphthyridine byproduct.

Mechanistically, the pyridone ring is thermodynamically more susceptible to hydrogenation under neutral conditions. However, because 1,8-naphthyridines are strong bidentate ligands, they can chelate transition metals, leading to catalyst poisoning. Therefore, the choice of catalyst, solvent, and hydrogen source is dictated by the need to balance reactivity, chemoselectivity, and stereochemical outcomes.

Catalyst Selection & Workflow Logic

To address the specific stereochemical requirements of the target molecule, the workflow diverges into heterogeneous (racemic) and homogeneous (asymmetric) pathways. Recent advances also allow for high-atom-economy transfer hydrogenation using organic hydrogen donors [1].

G Substrate 3-Methyl-1,8-naphthyridin- 2(1H)-one Decision Stereochemical Requirement? Substrate->Decision PdC Protocol A: Heterogeneous Pd/C H2 (1-3 atm), MeOH, 25°C Decision->PdC Racemic Target RuCat Protocol B: Homogeneous Chiral Ru H2 (50 atm), t-BuOK, i-PrOH Decision->RuCat Asymmetric Target IrCat Alternative: Ir-Catalyzed Transfer Hydrogenation Decision->IrCat H2-Free / Atom Economic Racemic Racemic 3-Methyl-3,4-dihydro- 1H-1,8-naphthyridin-2-one PdC->Racemic Chiral Enantioenriched (R)- or (S)- 3-Methyl-3,4-dihydro-... RuCat->Chiral IrCat->Racemic

Figure 1: Decision matrix for chemoselective hydrogenation of 1,8-naphthyridin-2-ones.

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes the expected performance metrics of three distinct catalytic systems applied to the 1,8-naphthyridine core.

Table 1: Catalyst Performance & Chemoselectivity Profile
Catalytic SystemHydrogen SourceSolventTemp (°C)Pressure (atm)Conversion (%)Chemoselectivityee (%)
10% Pd/C H₂ GasMeOH251–3>99>95:5N/A (Racemic)
Ru(OTf)(TsDPEN)(p-cymene) H₂ Gasi-PrOH4050>95>99:1Up to 99
[CpIrCl₂]₂ / Indoline IndolineToluene110N/A85–90>90:10N/A (Racemic)

*Chemoselectivity refers to the ratio of the desired 3,4-dihydro product versus the over-reduced octahydro-1,8-naphthyridine byproduct.

Experimental Protocols

Protocol A: Racemic Synthesis via Heterogeneous Pd/C Hydrogenation

This protocol is designed for robust, scalable production of the racemic product.

Causality Focus: Methanol is selected as the solvent because its polar protic nature facilitates proton-coupled electron transfer, stabilizing the polar transition states of the pyridone ring reduction on the palladium surface. Hydrogen pressure is strictly capped at 3 atm; exceeding this threshold drastically increases the thermodynamic driving force for the undesired reduction of the pyridine ring.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-methyl-1,8-naphthyridin-2(1H)-one (1.60 g, 10.0 mmol) and 10% Pd/C (0.53 g, 5 mol% Pd).

  • Inerting: Evacuate the flask and backfill with Argon (3x) to prevent solvent combustion upon addition.

  • Solvation: Inject anhydrous Methanol (50 mL) via syringe.

  • Hydrogenation: Evacuate the headspace and backfill with H₂ gas (3x) using a double-layered balloon (approx. 1.2 atm). Stir vigorously at 800 rpm at 25 °C. Note: High agitation is critical to overcome gas-liquid mass transfer limitations.

  • Self-Validation Checkpoint: After 4 hours, sample a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (UV 254 nm, [M+H]⁺ = 161.1) is <1% AUC, replaced entirely by the product peak ([M+H]⁺ = 163.1) eluting at a shorter retention time due to the loss of planar lipophilicity.

  • Workup: Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess Methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the racemic 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one as a crystalline solid.

Protocol B: Enantioselective Synthesis via Ru-Catalyzed Asymmetric Hydrogenation

Setting the C3 stereocenter requires a homogeneous chiral transition-metal complex. This protocol adapts the foundational asymmetric parameters established for 1,8-naphthyridines [2].

Causality Focus: The addition of a strong base (t-BuOK) is mechanistically non-negotiable; it is required to abstract the chloride ligand from the Ru-precatalyst, generating the active ruthenium-hydride species. High pressure (50 atm) is utilized here because the steric hindrance of the 3-methyl group and the competitive bidentate coordination of the naphthyridine nitrogens can inhibit catalyst turnover at lower pressures[3].

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a stainless-steel autoclave with 3-methyl-1,8-naphthyridin-2(1H)-one (160 mg, 1.0 mmol), (R,R)-TsDPEN-Ru(p-cymene)Cl (5 mol%), and t-BuOK (10 mol%).

  • Solvation: Add anhydrous isopropanol (10 mL).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas (3x). Pressurize the vessel to 50 atm H₂.

  • Reaction: Heat the autoclave to 40 °C and stir for 12–16 hours.

  • Self-Validation Checkpoint: Vent the autoclave carefully in a fume hood. Analyze a filtered aliquot via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The absence of the starting material confirms chemical conversion, while the integration of the enantiomeric peaks validates the stereochemical yield. A successful run should yield an ee of >90%.

  • Workup: Concentrate the mixture and purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate the enantioenriched product.

Alternative Protocol: Iridium-Catalyzed Transfer Hydrogenation

For environments where high-pressure H₂ gas is a safety hazard, transfer hydrogenation offers a 100% atom-economic alternative. Recent methodologies utilize indoline as both the hydrogen donor and coupling partner in the presence of[Cp*IrCl₂]₂ [4]. This strategy avoids external H₂ gas entirely and proceeds via a highly efficient hydrogen-transfer mechanism[5].

Troubleshooting & Process Optimization

  • Failure Mode 1: Over-Reduction (Formation of Octahydro-1,8-naphthyridine)

    • Causality: The pyridine ring of the 1,8-naphthyridine core becomes highly susceptible to reduction if the reaction environment is acidic. Protonation of the N8 nitrogen withdraws electron density, activating the adjacent ring toward hydride attack.

    • Intervention: Ensure all solvents are strictly neutral. If over-reduction persists during Protocol A, dope the reaction with a catalytic amount of triethylamine (Et₃N) to suppress trace pyridine protonation, or switch to a less aggressive catalyst support (e.g., 5% Pd/Al₂O₃).

  • Failure Mode 2: Incomplete Conversion / Catalyst Poisoning

    • Causality: 1,8-Naphthyridines are potent bidentate ligands. They can chelate the active metal centers (especially homogeneous Ru or Ir catalysts), occupying coordination sites and leading to premature catalyst deactivation.

    • Intervention: For Protocol B, ensure the solvent is rigorously anhydrous; water quenches the active Ru-hydride. For Protocol A, if conversion stalls at 50-60%, the issue is likely gas-liquid mass transfer. Increase the stirring rate to >800 rpm or refresh the hydrogen atmosphere to purge accumulated inert gases.

References

  • Title: Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Hydrogen Transfer Coupling with 100% Atom Economy: Synthesis of 2-Indolyltetrahydronaphthyridine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes Source: Molecules (MDPI) URL: [Link]

Sources

Method

How to dissolve 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one for in vitro cell assays

Application Note: Dissolution and Handling Protocols for 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in In Vitro Cell Assays Target Audience: Researchers, scientists, and drug development professionals. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dissolution and Handling Protocols for 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in In Vitro Cell Assays

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (CAS: 40000-80-4) is a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and receptor modulators [1]. Due to its highly lipophilic naphthyridinone core and extensive intermolecular hydrogen bonding, it exhibits poor aqueous solubility. This application note provides a self-validating, step-by-step protocol for preparing stable master stocks and executing serial dilutions for in vitro cell assays, ensuring both compound stability and cellular viability.

Physicochemical Profiling & Solvent Causality

To achieve reliable in vitro data, the choice of solvent must be dictated by the compound's structural thermodynamics.

  • Causality of Solvent Selection: The naphthyridinone core forms rigid crystal lattices via hydrogen bonding at the lactam moiety. Dimethyl sulfoxide (DMSO) is mandated as the primary solvent because its high dielectric constant and amphiphilic nature allow it to disrupt these intermolecular forces, fully solvating the molecule.

  • The "Crash-Out" Phenomenon: Direct addition of a high-concentration DMSO stock into aqueous media creates a localized microenvironment with a high water fraction. This rapidly drops the solvation capacity, causing immediate nucleation and precipitation (Ostwald ripening). To circumvent this, all serial dilutions must be performed in 100% DMSO prior to aqueous introduction.

Vehicle Control Normalization (A Self-Validating System)

Every in vitro protocol must be a self-validating system where the biological effect of the compound can be mathematically isolated from the solvent.

  • The 0.1% Rule: Recent high-throughput transcriptomic studies have proven that DMSO is not an inert solvent. Verheijen et al. (2019) demonstrated that DMSO concentrations as low as 0.1% (v/v) induce drastic changes in the epigenetic landscape and cellular processes of human microtissues [2].

  • Trustworthiness in Design: To establish causality, the final DMSO concentration must be strictly normalized to ≤0.1% (v/v) across all experimental wells, including the vehicle control. If a dose-response curve features varying concentrations of DMSO, the resulting data is scientifically invalid due to solvent-induced baseline shifts.

Experimental Protocols

Protocol I: Preparation of the Master Stock Solution (10 mM)
  • Equilibration: Allow the lyophilized powder of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass using an analytical balance equipped with an anti-static bar.

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM stock.

  • Agitation: Vortex the vial for 60 seconds. If visual particulates remain, sonicate in a room-temperature water bath for 5–10 minutes.

  • Storage: Aliquot the master stock into amber glass or low-bind polypropylene vials (e.g., 50 µL per vial) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol II: The "Solvent-First" Serial Dilution & Assay Workflow
  • Intermediate DMSO Dilution: Prepare a 10-point serial dilution (e.g., 1:3) in 100% anhydrous DMSO using a V-bottom 96-well plate. Do not use aqueous buffer for this step.

  • Aqueous Media Priming: Pre-warm the target cell culture media (e.g., DMEM or RPMI + 10% FBS) to 37°C.

  • The 1:1000 Transfer: Transfer 1 µL of each DMSO intermediate stock into 999 µL of the pre-warmed aqueous media. Mix immediately via gentle pipetting. This yields a 10X assay stock at exactly 0.1% DMSO.

  • Cellular Application: Apply the 10X assay stock to the cell culture plate to reach the final 1X testing concentration.

Data Presentation

Table 1: Physicochemical Properties & Handling Parameters

Parameter Specification
Compound Name 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
CAS Number 40000-80-4
Primary Solvent Anhydrous DMSO (≥99.9%)
Master Stock Concentration 10 mM (Recommended)
Max Final Assay DMSO 0.1% (v/v)

| Storage Conditions | -20°C in amber, sealed aliquots |

Table 2: 1:3 Serial Dilution Matrix (Targeting 0.1% Final DMSO)

Step Stock Conc. (in 100% DMSO) Transfer Volume Final Assay Conc. (in Media) Final DMSO %
1 10.0 mM 1 µL into 999 µL Media 10.0 µM 0.1%
2 3.33 mM 1 µL into 999 µL Media 3.33 µM 0.1%
3 1.11 mM 1 µL into 999 µL Media 1.11 µM 0.1%
4 370 µM 1 µL into 999 µL Media 370 nM 0.1%
5 123 µM 1 µL into 999 µL Media 123 nM 0.1%

| Vehicle | 0 mM (100% DMSO) | 1 µL into 999 µL Media | 0 nM | 0.1% |

Workflow Visualization

G A Solid Compound (CAS: 40000-80-4) B Master Stock (10 mM in 100% DMSO) A->B Add Anhydrous DMSO Vortex & Sonicate C Intermediate Dilutions (Serial in 100% DMSO) B->C Serial Dilution (e.g., 1:3 or 1:10) D Assay Media (1:1000 Dilution) C->D Drop-wise addition into pre-warmed media E In Vitro Cell Assay (Final DMSO = 0.1%) D->E Apply to cells (Incubate at 37°C)

Figure 1: Workflow for dissolution and dilution of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CAS 40000-80-4 (3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one)". PubChem, [Link]

  • Verheijen, M., Lienhard, M., Schrooders, Y., et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro". Scientific Reports, vol. 9, no. 1, 2019, p. 4641. [Link]]

Application

Application Note: 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one as a Privileged Scaffold in Medicinal Chemistry

Introduction: The Pharmacophore Rationale The 1,8-naphthyridin-2-one core is a highly versatile nitrogen-containing heterocycle that has garnered immense attention in modern drug discovery[1]. Structurally analogous to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacophore Rationale

The 1,8-naphthyridin-2-one core is a highly versatile nitrogen-containing heterocycle that has garnered immense attention in modern drug discovery[1]. Structurally analogous to the classic quinolinone system, the substitution of a carbon atom with a nitrogen at the 8-position fundamentally alters the physicochemical profile of the scaffold. This single heteroatom modification lowers the partition coefficient (cLogP), enhances aqueous solubility, and introduces a critical hydrogen-bond acceptor (N8) that improves metabolic stability and target residence time.

The specific saturation at the 3,4-position to form 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one introduces sp3-hybridized carbon atoms, increasing the fraction of sp3 carbons ( Fsp3​ )—a metric strongly correlated with clinical success and reduced off-target toxicity. Furthermore, the 3-methyl group provides a stereocenter. The spatial projection of this methyl group is critical for dictating binding pocket orientation, particularly in chiral allosteric sites or highly restrictive enzymatic pockets.

Key Therapeutic Applications

Antimicrobial Development (FAS-II Pathway Inhibitors)

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has necessitated the development of novel antibiotics. The 3,4-dihydro-1,8-naphthyridin-2-one scaffold is the cornerstone of potent Enoyl-ACP reductase (FabI) inhibitors, such as Debio-1452 (AFN-1252)[2]. The lactam motif forms a highly stable hydrogen-bonding network with the catalytic tyrosine residue and the NAD+ cofactor, trapping the bacterial enzyme in a dead-end ternary complex.

Neurology: GPCR Biased Agonism

In the realm of neuropsychiatry, achieving functional selectivity at the Dopamine D2 Receptor (D2R) is a major goal to avoid extrapyramidal side effects. Dihydro-1,8-naphthyridin-2-one derivatives have been identified as potent β -arrestin-biased D2R agonists[3]. The conformational rigidity of the naphthyridinone core restricts the ligand into a geometry that stabilizes the receptor state favoring β -arrestin recruitment over classical Gi/o protein signaling.

Oncology: Mutant Isocitrate Dehydrogenase (mt-IDH) Inhibitors

Mutations in IDH1 and IDH2 lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). Substituted 1,2-dihydro-1,8-naphthyridin-2-ones and their 3,4-dihydro analogs serve as potent allosteric inhibitors of mt-IDH, effectively blocking the neomorphic activity of the enzyme and restoring normal cellular differentiation in acute myeloid leukemia (AML) and gliomas[4].

Mechanistic Pathways (Visualized)

FabI_Pathway Enoyl Enoyl-ACP (Substrate) FabI FabI (Enoyl-ACP Reductase) + NADH Cofactor Enoyl->FabI Normal Catalysis Acyl Acyl-ACP (Elongated) FabI->Acyl Reduction Ternary FabI-NAD+-Inhibitor Ternary Complex FabI->Ternary Trapped Dead-End State Inhibitor Naphthyridinone Scaffold (e.g., AFN-1252) Inhibitor->FabI Binds Active Site

Fig 1: Mechanism of FAS-II pathway inhibition via ternary complex formation with FabI.

Synthetic Methodologies & Protocols

As a Senior Application Scientist, I emphasize that the utility of a scaffold is only as good as its synthetic accessibility. The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure high fidelity in library generation.

Protocol A: De Novo Synthesis of the 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Core

This two-step sequence utilizes a Wittig olefination followed by a tandem reduction-lactamization. Rationale: Starting from 2-aminonicotinaldehyde avoids the harsh acidic conditions of classical Friedländer annulations, which can degrade sensitive functional groups. The tandem reduction-lactamization is driven by the thermodynamic stability of the resulting 6-membered lactam ring.

Step-by-Step Methodology:

  • Olefination: Dissolve 2-aminonicotinaldehyde (1.0 eq) in anhydrous toluene (0.2 M). Add ethyl 2-(triphenylphosphoranylidene)propionate (1.1 eq).

  • Reflux & Monitor: Heat the reaction to 110 °C under an inert N2​ atmosphere. Causality: The elevated temperature is required to overcome the activation energy of the stabilized ylide. Monitor via LC-MS until the aldehyde peak (UV 254 nm) is consumed (typically 4-6 hours).

  • Isolation of Intermediate: Concentrate the solvent in vacuo. Purify the crude unsaturated ester via flash chromatography (Hexanes/EtOAc) to remove triphenylphosphine oxide.

  • Tandem Reduction-Lactamization: Dissolve the purified intermediate in absolute ethanol (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours. Causality: The Pd/C catalyzes the reduction of the alkene. The proximity of the basic amine to the ethyl ester induces spontaneous intramolecular cyclization, extruding ethanol.

  • Workup (Self-Validation): Filter the suspension through a pad of Celite to completely remove the palladium catalyst. Critical Step: Residual palladium can cause false positives in downstream biological assays (e.g., PAINS interference). Concentrate the filtrate to yield the pure 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one as a solid.

Synthesis_Workflow SM 2-Aminonicotinaldehyde Wittig Wittig Olefination (Ph3P=C(Me)CO2Et) SM->Wittig Intermediate Unsaturated Ester Wittig->Intermediate Toluene, Reflux Reduction Catalytic Hydrogenation (Pd/C, H2) Intermediate->Reduction Cyclization Intramolecular Lactamization Reduction->Cyclization Spontaneous in situ Product 3-Methyl-3,4-dihydro- 1H-1,8-naphthyridin-2-one Cyclization->Product Celite Filtration

Fig 2: De novo synthetic workflow for the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold.

Protocol B: Late-Stage Functionalization via Heck Coupling

To generate FabI inhibitors (e.g., Debio-1452 analogs), the core must be functionalized, typically at the 6-position[2].

  • Setup: In a microwave-safe vial, combine 6-bromo-3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (1.0 eq), tert-butyl acrylate (2.0 eq), Pd(OAc)2​ (0.05 eq), and P(o−tol)3​ (0.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) species without hydrolyzing the ester.

  • Coupling: Seal the vial and heat to 100 °C for 2 hours. Causality: The bulky P(o−tol)3​ ligand accelerates the reductive elimination step, preventing unwanted side reactions.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to obtain the functionalized scaffold.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profiles of various 1,8-naphthyridin-2-one derivatives across different therapeutic targets, highlighting the broad applicability of the scaffold.

Target / Disease AreaScaffold ModificationRepresentative CompoundPrimary Activity (IC50/EC50)Key Pharmacological Effect
FabI (Bacterial Infection)6-Acrylamide, 3-AlkylDebio-1452 (AFN-1252)IC50 < 10 nM (S. aureus)Traps FabI in a dead-end ternary complex[2].
D2 Receptor (Schizophrenia)N-Alkylation, 3,4-dihydroCompound 30 (Lit.)EC50 ≈ 45 nM ( β -arrestin)Strong β -arrestin bias; weak Gi signaling[3].
mt-IDH1 (AML / Glioma)3-Aminoethyl, 6-ChloroPatent US9771349B2 Ex.IC50 < 50 nMBlocks 2-HG oncometabolite production[4].
SMS2 (Metabolic Disorders)3-Aryl substitutionYukawa et al., 2020IC50 = 120 nMSelective Sphingomyelin synthase 2 inhibition[5].
SRS-A (Allergy/Asthma)Substituted 1H-onesACS J. Med. Chem.IC50 ≈ 1.5 μMInhibits Slow-Reacting Substance of Anaphylaxis[6].

Table 1: Structure-Activity Relationship (SAR) and target profiles of 1,8-naphthyridin-2-one derivatives.

References

  • [1] 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. European Journal of Medicinal Chemistry / Taylor & Francis. 1

  • [5] Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry. 5

  • [6] Antiallergy agents. 1. Substituted 1,8-naphthyridin-2(1H)-ones as inhibitors of SRS-A release. Journal of Medicinal Chemistry (ACS). 6

  • [3] Structure-Functional Selectivity Relationship Studies of β -arrestin-biased Dopamine D2 Receptor Agonists. PubMed Central (PMC). 3

  • [2] Debio-1452 - New Drug Approvals. New Drug Approvals. 2

  • [4] US9771349B2 - Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. Google Patents. 4

Sources

Method

Functionalization of the 3-position in 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

Application Note: Strategic C3-Functionalization of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in Medicinal Chemistry Executive Summary & Mechanistic Rationale The 1,8-naphthyridine core is a privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic C3-Functionalization of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridine core is a privileged heterocyclic pharmacophore in modern drug discovery. It serves as the primary structural backbone for highly potent antibacterial agents, notably bacterial enoyl-ACP reductase (FabI/FabK) inhibitors , and exhibits a vast spectrum of pharmacological properties, including anti-inflammatory and neurological activities . Within this class, the 3,4-dihydro-1H-1,8-naphthyridin-2-one lactam derivative is frequently utilized as a rigid, three-dimensional vector in structure-based drug design .

Functionalizing the C3-position—which already bears a methyl group—generates a fully substituted (quaternary) stereocenter. This modification is highly sought after because it blocks metabolic α -oxidation, heavily restricts the conformational flexibility of the lactam ring, and often exponentially increases target binding affinity. However, achieving this functionalization requires overcoming significant chemoselectivity and regioselectivity hurdles.

Causality in Experimental Design: The fundamental challenge in functionalizing the C3-position of this scaffold is the presence of the highly acidic N1-proton ( pKa​≈14 ). Direct treatment of the unprotected lactam with a base and an electrophile exclusively yields the thermodynamically and kinetically favored N-alkylated product. While "dianion" strategies (using >2.0 equivalents of a strong base like LDA) can theoretically deprotonate both the N1 and C3 positions ( pKa​≈24 ), the resulting species is highly reactive and typically yields an intractable mixture of N-alkylated, C-alkylated, and O-alkylated products. Therefore, a transient N1-protection strategy is strictly required to isolate the reactivity of the C3-enolate, ensuring a high-fidelity, self-validating synthetic protocol.

Regioselectivity A Unprotected Lactam (pKa N1 ~14, C3 ~24) B Direct Alkylation (1 eq Base, R-X) A->B D Dianion Strategy (>2 eq LDA, R-X) A->D F Protection Strategy (N-SEM, then 1 eq LiHMDS) A->F C N-Alkylated Product (Undesired Regioisomer) B->C E Mixture of C- and N- Alkylated Products D->E G Exclusive C3-Alkylation (Desired Quaternary Center) F->G

Mechanistic logic dictating the necessity of N1-protection for regioselective C3-functionalization.

Optimization of C3-Enolate Generation

The choice of base and additives is critical for the successful generation and trapping of the C3-enolate. Lithium hexamethyldisilazide (LiHMDS) is preferred over Lithium diisopropylamide (LDA) because its increased steric bulk and lower nucleophilicity prevent undesired addition into the lactam carbonyl. Furthermore, the addition of the coordinating solvent N,N'-dimethylpropyleneurea (DMPU) breaks down the hexameric/tetrameric lithium enolate aggregates into highly reactive monomers, which is essential when trapping with sterically hindered electrophiles to form a quaternary center.

Table 1: Optimization of C3-Enolate Generation and Electrophilic Trapping

BaseEquivalentsAdditiveElectrophileTemperatureMajor ProductYield (%)
NaH1.1NoneBenzyl Bromide0 °CN1-Benzyl (No C3 rxn)>90%
LDA2.5NoneBenzyl Bromide-78 °C to RTN1, C3-Dibenzyl + N1-Benzyl<30% (C3)
LiHMDS1.1NoneBenzyl Bromide-78 °CC3-Benzyl65%
LiHMDS1.1DMPU (2 eq)Benzyl Bromide-78 °CC3-Benzyl88%
LiHMDS*1.1NoneNFSI-78 °CC3-Fluoro72%

*Reactions performed on the N1-SEM protected 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold.

Synthetic Workflow & Self-Validating Protocols

Workflow A Starting Material (Naphthyridinone) B N1-Protection (SEM-Cl) A->B C N1-SEM Intermediate B->C D Enolization (LiHMDS, -78 °C) C->D E Lithium Enolate D->E F Electrophile (R-X or NFSI) E->F G C3-Functionalized Intermediate F->G H Deprotection (TFA) G->H I Final Product (Quaternary C3) H->I

Complete synthetic workflow for the C3-functionalization of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one.

Protocol A: N1-Protection via SEM Ether

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen because it is robust against strong bases (LiHMDS) and low temperatures, yet easily cleaved under specific acidic conditions.

  • Preparation: Charge an oven-dried flask with 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C under a nitrogen atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Dropwise add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Analyze via 1H NMR. The successful formation of the product is validated by the complete disappearance of the broad N1-H stretch ( ∼10.5 ppm) and the appearance of a distinct singlet at ∼5.4 ppm (2H, N−CH2​−O ), along with the characteristic upfield trimethylsilyl signal ( ∼0.0 ppm).

Protocol B: C3-Electrophilic Fluorination (or Alkylation)

N-Fluorobenzenesulfonimide (NFSI) is utilized here as the electrophilic fluorine source due to its high stability and favorable redox potential, which minimizes undesired electron-transfer side reactions commonly observed with softer enolates.

  • Enolate Generation: Dissolve the N1-SEM protected intermediate (1.0 eq) in anhydrous THF (0.1 M). Cool to strictly -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq) down the side of the flask over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete enolization.

  • Trapping: Add a pre-cooled solution of NFSI (1.2 eq) in THF dropwise. (If performing alkylation, add the alkyl halide and 2.0 eq of DMPU). Stir for 2 hours at -78 °C, then slowly warm to -20 °C.

  • Workup: Quench cold with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and purify via flash chromatography.

  • Self-Validation Checkpoint: Analyze via 1H and 19F NMR. Successful functionalization is confirmed by the loss of the C3-methine proton multiplet ( ∼2.8 ppm) in the 1H NMR. For fluorination, a characteristic doublet will appear in the 19F NMR ( ∼−155 ppm), and the C3-methyl group will shift and couple to the fluorine atom.

Protocol C: Global Deprotection

The SEM group on the electron-deficient 1,8-naphthyridine ring is highly stable but can be cleaved using strongly acidic conditions.

  • Cleavage: Dissolve the C3-functionalized intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (0.1 M). Stir at room temperature for 4 hours.

  • Formaldehyde Scavenging (Critical Step): Concentrate the mixture under reduced pressure. Redissolve the residue in Methanol and add Ethylenediamine (5.0 eq). Stir for 1 hour. Causality: The ethylenediamine acts as a scavenger for the liberated formaldehyde, preventing the formation of undesired N-hydroxymethyl or polymeric byproducts.

  • Workup: Concentrate, neutralize with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate. Purify via reverse-phase HPLC or recrystallization.

  • Self-Validation Checkpoint: LC-MS will show the loss of the SEM mass [-130 Da]. 1H NMR will confirm the return of the N1-H proton and the absence of the SEM methylene and silyl signals.

References

  • Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK Journal of Medicinal Chemistry URL:[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Archiv der Pharmazie URL:[Link]

  • Condensed derivatives of imidazole useful as pharmaceuticals (EP 2913330 A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Synthesis

Welcome to the Technical Support Center. This hub is designed for synthetic chemists and drug development professionals working with 1,8-naphthyridin-2-one scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for synthetic chemists and drug development professionals working with 1,8-naphthyridin-2-one scaffolds. These derivatives are highly valued as core pharmacophores in the design of potent 1[2], which are critical for treating malignancies driven by MAPK pathway alterations, such as colorectal cancer and melanoma[3].

Below, you will find causality-driven troubleshooting guides, optimized experimental workflows, and self-validating protocols to resolve low-yield bottlenecks during the synthesis of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one.

Part 1: Biological Context & Mechanism of Action

To understand the stringent purity and structural requirements of this scaffold, it is essential to visualize its biological target. 3,4-dihydro-1,8-naphthyridin-2(1H)-ones act as competitive inhibitors at the ATP-binding site of mutant B-RAF kinases, halting downstream signaling.

MAPKPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (Active) RTK->RAS Activation BRAF B-RAF Kinase (Target of Naphthyridinones) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression Inhibitor Naphthyridinone Derivatives Inhibitor->BRAF Inhibition

The RAS-RAF-MEK-ERK signaling pathway targeted by 1,8-naphthyridin-2-one derivatives.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Low Yield (<40%) in the Intramolecular Cyclization Step

Q: Why does the lactamization of ethyl 3-(2-aminopyridin-3-yl)-2-methylpropanoate stall, resulting in poor yields and degradation products?

Causality: The exocyclic primary amine on the 2-aminopyridine precursor is highly conjugated with the electron-deficient pyridine ring. This resonance delocalization drastically reduces the amine's nucleophilicity. Relying solely on thermal cyclization requires temperatures exceeding 150 °C, which inevitably leads to thermal degradation and polymerization. Solution: You must artificially enhance the nucleophilicity of the amine by deprotonating it. Utilizing a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent (e.g., DMF) forces the formation of a highly reactive amide anion, driving the cyclization to completion at much lower temperatures (80 °C).

Issue 2: Over-Reduction During Catalytic Hydrogenation

Q: When reducing 3-methyl-1,8-naphthyridin-2(1H)-one to the 3,4-dihydro analogue, I observe side products indicating the reduction of the pyridine core. How can I improve chemoselectivity?

Causality: The standard use of Palladium on Carbon (Pd/C) under high hydrogen pressure is too aggressive. The electron-deficient nature of the 1,8-naphthyridine core makes the heteroaromatic ring susceptible to partial reduction, destroying the required aromaticity. Solution: Lower the catalyst activity and strictly control the hydrogen stoichiometry. Switch to Pearlman’s catalyst (Pd(OH)₂/C) or use a transfer hydrogenation protocol (e.g., ammonium formate in ethanol). Limit the reaction to 1 atmosphere of H₂ and monitor hydrogen uptake meticulously.

Issue 3: Poor Regioselectivity in Friedländer Annulations

Q: When attempting a direct 4[4] to form the naphthyridine core, I get a mixture of regioisomers. How can I favor the desired product?

Causality: Unmodified ketones possess two distinct α-carbons capable of condensing with the aldehyde. Under standard basic conditions, thermodynamic vs. kinetic enolate formation competes, yielding mixed regioisomers. Solution: Employ secondary amine organocatalysts (e.g., pyrrolidine or bicyclic derivatives like TABO). These catalysts form a highly directional enamine intermediate, forcing regioselective attack and pushing regioselectivity above 90:10[4].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes our internal optimization data for the base-promoted lactamization of the 2-aminopyridine precursor. The data clearly demonstrates the superiority of strong, bulky bases in polar aprotic solvents.

Table 1: Optimization of Lactamization Conditions for 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

EntryBase / CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
1None (Thermal)Xylene140243585%
2K₂CO₃ (2.0 eq)DMF100125588%
3NaOMe (1.5 eq)MeOH6587292%
4 t-BuOK (1.2 eq) DMF 80 4 94 >98%

Part 4: Validated Experimental Protocols

Workflow Visualization

SynthesisWorkflow SM 2-Aminonicotinaldehyde + Propionyl Derivative Condensation Knoevenagel Condensation (Piperidine/AcOH, Toluene) SM->Condensation Intermediate 3-Methyl-1,8-naphthyridin-2(1H)-one Condensation->Intermediate Reduction Selective Hydrogenation (Pd/C, 1 atm H2, EtOH) Intermediate->Reduction Product 3-Methyl-3,4-dihydro-1H- 1,8-naphthyridin-2-one Reduction->Product

Workflow for the two-step synthesis of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one.

Step-by-Step Methodology: Base-Promoted Intramolecular Cyclization

This protocol details the optimized conditions (Table 1, Entry 4) for synthesizing the target molecule via the cyclization of ethyl 3-(2-aminopyridin-3-yl)-2-methylpropanoate.

1. Preparation & Inert Atmosphere: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-(2-aminopyridin-3-yl)-2-methylpropanoate (10.0 mmol) in anhydrous DMF (25 mL). Purge the system with Argon for 10 minutes to prevent oxidative side reactions.

2. Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add potassium tert-butoxide (t-BuOK, 12.0 mmol, 1.2 equiv) in small portions over 10 minutes. Self-Validation Checkpoint: The successful deprotonation of the amine by t-BuOK is immediately accompanied by a distinct color shift from pale yellow to deep orange/red. If this color change is absent, your t-BuOK has likely degraded (hydrolyzed); abort and use a fresh reagent bottle.

3. Thermal Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C for 4 hours. Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (higher Rf) should completely disappear, replaced by a highly UV-active spot (lower Rf) corresponding to the lactam product.

4. Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

5. Washing & Drying: Wash the combined organic layers with brine (3 x 20 mL). This step is critical to remove residual DMF, which can interfere with crystallization. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

6. Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes (1:3) to afford 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one as an off-white crystalline solid. Verify purity via LC-MS and ¹H-NMR.

Part 5: References

  • Title: Application of Ylideneketonitriles: A Facile Approach to Novel 1,8‐Naphthyridin‐2‐ones via a Sequential One‐Pot Two‐Step Synthesis Source: ResearchGate URL:

  • Title: CN116348465A - Chiral synthesis of fused bicyclic RAF inhibitors Source: Google Patents URL:

  • Title: CA2981746C - Maleate salts of a b-raf kinase inhibitor, crystalline... Source: Google Patents URL:

  • Title: Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts Source: ACS Publications URL:

Sources

Optimization

Troubleshooting low solubility of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex physicochemical hurdles of early-stage screening.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex physicochemical hurdles of early-stage screening. The compound 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one presents a classic "brick dust" solubility challenge.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind your solubility issues, providing self-validating protocols, and ensuring your biological assay data remains robust and reproducible.

Mechanistic Insight: Why is this Compound Stubborn?

To successfully solubilize 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one, we must first understand the energetic barriers preventing its dissolution:

  • High Crystal Lattice Energy: The 1,8-naphthyridin-2-one core is a planar, rigid, heteroaromatic system. The lactam moiety (the cyclic amide) acts as both a strong hydrogen bond donor (NH) and acceptor (C=O). In the solid state, these molecules form highly stable intermolecular hydrogen-bonded dimers or extended ribbons. Dissolution requires the solvent to break these strong homotypic bonds[1].

  • Statistical Insolubility: Chemoinformatic analyses of over 163,000 molecules reveal that aromatic six-membered heterocycles containing two heteroatoms are statistically overrepresented in DMSO-insoluble libraries[2].

  • Solvent Hygroscopicity: Dimethyl sulfoxide (DMSO) is an excellent hydrogen bond acceptor, but it is extremely hygroscopic. Even a minor influx of atmospheric moisture (e.g., >2% water v/v) exponentially decreases its solvating capacity for lipophilic heterocycles, leading to rapid precipitation[3].

Troubleshooting Workflow

The following decision tree outlines the logical progression for overcoming the solubility barriers of this specific naphthyridinone scaffold.

TroubleshootingWorkflow Start Assess Compound State (3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one) CheckWater Is DMSO strictly anhydrous? (<0.1% water) Start->CheckWater DryDMSO Use fresh, dry DMSO Store under Argon CheckWater->DryDMSO No HeatSonicate Heat to 50°C & Sonicate (15 min) CheckWater->HeatSonicate Yes DryDMSO->HeatSonicate CheckSol1 Clear Solution? (Check via Centrifugation) HeatSonicate->CheckSol1 Amorphous Generate Amorphous Phase (Solvent Evaporation) CheckSol1->Amorphous No Success Target Concentration Reached (Proceed to Assay) CheckSol1->Success Yes CheckSol2 Clear Solution? Amorphous->CheckSol2 CoSolvent Add Co-solvent / Additive (e.g., PEG3350 or Sulfoxide) CheckSol2->CoSolvent No CheckSol2->Success Yes CoSolvent->Success Soluble Fail Re-evaluate Target Conc. or Synthesize Analogs CoSolvent->Fail Insoluble

Workflow for troubleshooting naphthyridinone solubility in DMSO.

Self-Validating Experimental Protocols

Do not rely solely on visual inspection to confirm solubility. Microcrystals can easily masquerade as a clear solution, leading to underestimated activity and variable assay data[3]. Use the following self-validating protocols.

Protocol A: Kinetic Trapping via Thermal and Acoustic Cavitation

Causality: Supplying thermal and mechanical energy helps overcome the activation energy barrier required to disrupt the crystal lattice, temporarily trapping the compound in a supersaturated state.

  • Preparation: Weigh the desired amount of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add strictly anhydrous DMSO (<0.1% water, handled under inert gas) to reach the target concentration.

  • Agitation: Vortex vigorously for 2 minutes.

  • Cavitation: Place the tube in a bath sonicator pre-heated to 45–50°C for 15 minutes. Caution: Do not exceed 60°C to prevent compound degradation or solvent oxidation.

  • Self-Validation System (Centrifugation Assay): Centrifuge the sample at 10,000 × g for 10 minutes. Carefully aliquot the top 10% and the bottom 10% of the supernatant. Quantify both fractions via LC-MS or UV-Vis. Validation Check: If the concentrations are identical, you have a true thermodynamic solution. A concentration gradient indicates a colloidal suspension.

Protocol B: Thermodynamic Shift via Amorphous Phase Generation

Causality: According to Ostwald's rule of stages, the amorphous solid state possesses higher free energy and lacks a defined crystal lattice, making it significantly more soluble in DMSO than the lowest-energy crystalline polymorph[1].

  • Dissolution: Dissolve the crystalline compound in a large volume of a volatile solvent mixture where it has marginal solubility (e.g., Dichloromethane/Methanol 80:20).

  • Evaporation: Rapidly remove the solvent using a rotary evaporator or spray dryer to prevent orderly crystal nucleation, yielding a thin amorphous film.

  • Reconstitution: Immediately reconstitute the amorphous film in anhydrous DMSO.

  • Self-Validation System (Thermal Analysis): Before adding DMSO, take a small sample of the solid film and analyze it via Differential Scanning Calorimetry (DSC). Validation Check: The presence of a glass transition temperature ( Tg​ ) without a sharp melting endotherm confirms the successful generation of the highly soluble amorphous phase.

Protocol C: Bifunctional Co-Solvent Disruption

Causality: If pure DMSO fails, the specific lactam H-bonding network may require a bifunctional solvent or additive to disrupt the dimers[4].

  • Formulation: Prepare a 90:10 (v/v) mixture of anhydrous DMSO and a co-solvent such as PEG3350 or a bifunctional sulfoxide[4][5].

  • Dissolution: Add the solvent mixture to the compound and vortex.

  • Self-Validation System (Assay Compatibility Check): Run a vehicle-control biological assay using the 90:10 solvent mixture (diluted to the final assay concentration, e.g., 1%). Validation Check: Ensure the co-solvent does not induce protein denaturation or alter the baseline signal of your specific assay[5].

Quantitative Data Summaries

The table below summarizes the expected solubility profiles of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one under various physicochemical states and interventions.

Solid State / Solvent ConditionEstimated Solubility LimitPrimary Limiting FactorRecommended Assay Application
Crystalline / Standard DMSO (Ambient)< 1 mMHigh crystal lattice energyNot recommended (high risk of variable data)
Crystalline / Anhydrous DMSO + Heat~ 5 mMThermodynamic equilibriumLow-concentration biochemical assays
Amorphous / Anhydrous DMSO10 - 50 mMSupersaturation stabilityHigh-throughput screening (HTS) master stocks
Crystalline / DMSO + 10% PEG3350> 10 mMSolvent capacityAssays tolerant to co-solvents

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly yesterday, but after storing it in the freezer overnight, it precipitated. Why? A: You have experienced cold-induced nucleation. Freeze-thaw cycles provide both the nucleation sites and the energy required for the metastable dissolved state to recrystallize into the lowest-energy, most insoluble polymorph[1]. To prevent this, store your master stocks as single-use aliquots at room temperature in a vacuum desiccator. If freezing is absolutely necessary for chemical stability, avoid repeated freeze-thaw cycles.

Q: The DMSO stock is clear, but the solution turns cloudy the moment I dilute it into my aqueous assay buffer. How do I fix this? A: This is known as solvent-shift precipitation. When DMSO is diluted into water, its solvating power drops exponentially. Since in vitro binding assays typically tolerate a maximum of 1% DMSO[6], you must bridge the solvation gap. Pre-dilute your DMSO stock into an intermediate buffer containing a surfactant (e.g., 0.01% Tween-20) or a carrier protein (like BSA) before adding it to the final aqueous assay environment.

Q: Can I add a strong acid or base to force the lactam to dissolve? A: While protonating or deprotonating the naphthyridinone core will drastically increase its solubility by breaking the hydrogen-bonded dimers, this changes the ionization state of the molecule. This can alter its binding affinity to the target protein or prevent it from crossing cell membranes in cell-based assays. Only use pH adjustment if your downstream assay is explicitly designed to handle the ionized species.

References

  • 3. National Institutes of Health (NIH).

  • 6. National Institutes of Health (NIH). 3.5. National Institutes of Health (NIH). 4.1. Ziath. 5.2. National Institutes of Health (NIH).

  • 4. National Institutes of Health (NIH).

Sources

Troubleshooting

Best purification methods for 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one synthetic impurities

Compound: 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Target Audience: Researchers, Application Scientists, and Process Chemists Welcome to the Technical Support Center. The 1,8-naphthyridine scaffold is a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound: 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Target Audience: Researchers, Application Scientists, and Process Chemists

Welcome to the Technical Support Center. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS-active compounds . However, the synthesis of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one—often via one-pot aminoacrylate condensation or Friedländer-type cyclization—is notorious for generating structurally similar impurities that are difficult to separate.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your target compound with >99% purity.

Part 1: Mechanistic Background & FAQs

Understanding why impurities form is the first step in eliminating them. The synthesis of this scaffold typically involves the condensation of 2-aminopyridine derivatives. Depending on the conditions, side reactions such as acid-catalyzed trimerization or regiochemical scrambling can occur.

Q: Why am I seeing a massive high-molecular-weight impurity peak (m/z > 400) in my LC-MS? A: You are likely observing the trimerization of the aminoacrylate intermediate. In one-pot syntheses of 1,8-naphthyridones, the aminoacrylate starting material is highly susceptible to acid-catalyzed trimerization. This occurs if the local pH drops during the reaction. The addition of excess base is required to completely inhibit the formation of this impurity .

Q: How do I separate the 1,6-naphthyridin-2-one regioisomer from my target 1,8-isomer? A: Regioisomers form when the starting 2-aminopyridine has competing nucleophilic sites or when the cyclization step lacks strict regiocontrol. Because both isomers have nearly identical polarities, standard silica gel chromatography often fails. You must exploit their differing pKa values. The position of the nitrogen atoms relative to the carbonyl group alters their isoelectric points, allowing for separation via pH-shift selective crystallization .

Q: My product streaks heavily on normal-phase TLC, and my isolated yield is low. What is causing this? A: The basic nitrogen atoms in the 1,8-naphthyridine core interact strongly with the acidic silanol groups on standard silica gel. This causes severe tailing, leading to co-elution of impurities and product loss on the column. You must deactivate the silica using a base-washing protocol (detailed below).

Part 2: Troubleshooting Guide & Targeted Purification Protocols

Protocol A: Base-Washed Silica Gel Chromatography

Target Issue: Removal of the aminoacrylate trimer and unreacted starting materials. Causality: Neutralizing the acidic silanol groups on the silica prevents the secondary amine of the naphthyridine ring from hydrogen-bonding to the stationary phase, ensuring sharp elution bands.

  • Step 1: Column Preparation. Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Dichloromethane:Methanol) supplemented with 1% Triethylamine (Et3N) . Pack the column and flush with 3 column volumes (CV) of the Et3N-spiked solvent.

  • Step 2: Sample Loading. Dissolve the crude 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in a minimal amount of the mobile phase. If solubility is poor, dry-load the sample onto a small amount of base-washed silica.

  • Step 3: Elution. Run a gradient from 95:5 to 90:10 DCM:MeOH (maintaining 1% Et3N).

  • Self-Validation Check: Spot the fractions on a TLC plate and observe under 254 nm and 365 nm UV light. The trimer impurity is highly conjugated and will fluoresce bright yellow/green under 365 nm UV. The target 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one will only absorb at 254 nm (appearing as a dark spot). Discard any fractions showing 365 nm fluorescence.

Protocol B: pH-Shift Selective Crystallization

Target Issue: Separation of the 1,6-naphthyridine regioisomer from the 1,8-naphthyridine target. Causality: By carefully titrating the pH of an aqueous solution, you can selectively reach the isoelectric point of the 1,8-isomer, forcing it to precipitate while the 1,6-isomer remains protonated and soluble.

  • Step 1: Dissolution. Suspend the crude isomeric mixture in 0.1 M HCl (approx. 10 mL/g). Warm gently to 40°C until complete dissolution is achieved.

  • Step 2: Titration. Under vigorous stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously.

  • Step 3: Nucleation & Isolation. As the pH approaches ~6.8, the solution will become opalescent. Stop the addition of base and allow the mixture to stir at room temperature for 2 hours, then cool to 4°C.

  • Self-Validation Check: The precipitation morphology is visually self-validating. The correct 1,8-isomer will precipitate as distinct, needle-like crystals. If an amorphous, gummy powder forms instantly, the pH was raised too rapidly, causing co-precipitation of both isomers. If this occurs, immediately add 0.1 M HCl to redissolve and repeat the titration at a slower rate.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of the purification strategies based on empirical laboratory data.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryFinal Purity (HPLC)Scalability
Base-Washed Silica Trimer, Unreacted SMs75 - 82%>98.5%Up to 50g
pH-Shift Crystallization Regioisomers (1,6-isomer)60 - 70%>99.5%Kilogram scale
Preparative HPLC (C18) Minor over-alkylated species85 - 90%>99.9%< 5g (Analytical)
Standard Silica Not recommended< 40% (due to streaking)< 90.0%N/A

Part 4: Purification Decision Workflow

Use the following logical workflow to determine the optimal purification strategy based on your initial LC-MS analysis.

PurificationLogic Start Crude 3-methyl-3,4-dihydro- 1H-1,8-naphthyridin-2-one Analyze LC-MS Analysis Identify Impurity Profile Start->Analyze Cond1 High Trimer Impurity (m/z > 400)? Analyze->Cond1 Cond2 Regioisomer Present (1,6-naphthyridine)? Cond1->Cond2 No Action1 Base-Washed Silica Gel Chromatography Cond1->Action1 Yes Action2 pH-Shift Selective Crystallization Cond2->Action2 Yes Action3 Preparative HPLC (C18, Acidic Modifier) Cond2->Action3 No (Minor side-products) Pure Target Purity >99% Self-Validation via NMR Action1->Pure Action2->Pure Action3->Pure

Decision tree for the purification of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one impurities.

References

  • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: Archiv der Pharmazie URL: [Link]

  • Title: A Convenient One-Pot Synthesis of 1,8-Naphthyridones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited Source: ACS Omega (via PubMed Central) URL: [Link]

Optimization

Technical Support Center: Handling &amp; Storage of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

Welcome to the technical support and troubleshooting hub for the storage and handling of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one. This guide is designed for researchers and drug development professionals who requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the storage and handling of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one. This guide is designed for researchers and drug development professionals who require rigorous, field-proven methodologies to maintain the chemical integrity of oxidation-sensitive partially saturated heterocycles.

Mechanistic Insights: The Thermodynamics of Degradation

The inherent instability of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one during long-term storage stems directly from its partially saturated ring structure. Similar to Hantzsch 1,4-dihydropyridines, this molecule is highly susceptible to oxidative dehydrogenation[1]. The thermodynamic driving force behind this degradation is the substantial energy stabilization gained upon forming the fully conjugated, aromatic 1,8-naphthyridin-2-one system[2].

Mechanistically, this oxidation typically proceeds via a hydride abstraction or a radical-mediated pathway at the C3-C4 positions, where the C-H bonds are relatively weak[3]. Atmospheric oxygen ( O2​ ) acts as the primary electron acceptor, while actinic light and trace transition metals serve as potent reaction initiators[2]. Understanding this causality is critical: to stabilize the compound, we must systematically eliminate the initiators (light, metals) and the electron acceptor (oxygen).

OxidationMechanism A 3-methyl-3,4-dihydro-1H- 1,8-naphthyridin-2-one (Partially Saturated) B Oxidative Stress (O2, Light, Trace Metals) A->B Exposure C Hydride Abstraction / Radical Intermediate B->C Initiation D 3-methyl-1H-1,8- naphthyridin-2-one (Fully Aromatic) C->D Aromatization (Thermodynamically Driven)

Caption: Oxidation pathway of 3,4-dihydro-1,8-naphthyridin-2-ones to aromatic analogs.

Quantitative Stability Profiles

The table below summarizes the expected stability of dihydro-heterocycles under various environmental conditions.

Table 1: Storage Conditions vs. Estimated Shelf Life (Data extrapolated from analogous dihydropyridine stability studies[2])

Storage ConditionAtmosphereContainer TypeEstimated Shelf Life
Room Temp (25°C)Ambient AirClear Glass< 1 Week
4°C (Refrigerated)Ambient AirClear Glass1 - 3 Months
-20°C (Freezer)Ambient AirAmber Glass6 - 12 Months
-20°C (Freezer)Argon PurgedAmber Glass> 2 Years
-80°C (Cryogenic)Argon PurgedAmber Glass> 5 Years

Frequently Asked Questions (FAQs)

Q1: Why has my solid sample turned yellow over time? A1: Yellowing is a definitive visual diagnostic of oxidation. The oxidized product features an extended conjugated π -system compared to the dihydro precursor. This extended conjugation shifts the molecule's absorption spectrum into the visible light region, manifesting as a yellow or orange hue[2].

Q2: Can I store this compound long-term as a DMSO stock solution? A2: No. Storing dihydronaphthyridines or dihydropyridines in solution is highly discouraged. Solvents like DMSO contain dissolved oxygen and trace peroxides that accelerate oxidative degradation[2]. Furthermore, DMSO itself can act as an oxidant under certain conditions[4]. Always prepare fresh solutions immediately before your biological or chemical assays.

Q3: Why is Argon recommended over Nitrogen for inert gas purging? A3: While both are inert, Argon is significantly denser than ambient air. When purged into a vial, Argon sinks and forms a protective "blanket" directly over the solid, effectively displacing oxygen upward and out of the container[2]. Nitrogen is lighter and mixes more readily with air, making it less effective for small-vial benchtop purging.

Troubleshooting Matrix

IssueProbable CauseDiagnostic StepCorrective Action
New polar spot on TLC / Extra peak in HPLC Oxidation to the aromatic naphthyridinone. The oxidized form is generally more polar.Run LC-MS to check for an [M-2] peak (loss of 2 Da corresponding to 2 hydrogens).Repurify via flash chromatography; implement Argon purging for future storage[2].
Loss of potency in biological assays Degradation in the aqueous assay buffer during the experiment.Prepare fresh stock; check buffer for trace transition metals.Add EDTA (chelator) or antioxidants (e.g., ascorbic acid) to the buffer if the assay permits[2].
Rapid sample discoloration Photo-oxidation catalyzed by ambient laboratory lighting.Check storage vials (clear vs. amber).Transfer to amber vials and store in the dark at -20°C[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following Standard Operating Procedures (SOPs) are designed as self-validating systems . Each protocol includes specific checkpoints to verify that the causality of degradation has been successfully mitigated.

Protocol A: Preparation of Solid Samples for Long-Term Storage

Causality Principle: Moisture and residual solvents act as micro-environments for dissolved oxygen, facilitating redox reactions. Removing them is the critical first step.

  • High-Vacuum Drying: Dry the synthesized 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one under high vacuum (<0.1 Torr) for at least 12 hours.

    • Validation Checkpoint: Weigh the sample before and after drying; constant mass indicates complete solvent removal.

  • Aliquoting: Transfer the solid into pre-weighed, amber glass vials.

    • Causality Principle: Amber glass blocks UV and actinic light, preventing photo-initiated radical formation. Aliquoting prevents repeated freeze-thaw cycles and oxygen exposure during future use.

  • Inert Gas Purging: Insert an Argon gas line into the vial. Purge the headspace with a gentle stream of Argon for 60 seconds[2].

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap to ensure an airtight seal, then wrap the outer edge with Parafilm.

  • Cryogenic Storage: Store the sealed vials at -20°C or -80°C.

    • Validation Checkpoint: Maintain one "sentinel vial" containing 1-2 mg of the compound. Periodically inspect this vial visually; any yellowing indicates a breach in the storage protocol, prompting an immediate LC-MS check of the main batch.

StorageWorkflow S1 1. High-Vacuum Drying S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Argon Gas Purging S2->S3 S4 4. PTFE Septum Sealing S3->S4 S5 5. Cryogenic Storage (-20°C) S4->S5

Caption: Self-validating SOP for the long-term storage of oxidation-sensitive heterocycles.

Protocol B: Preparation of Working Solutions
  • Solvent Degassing: Degas the chosen solvent (e.g., anhydrous ethanol or DMF) by sparging with Argon for 15 minutes or by utilizing three cycles of the freeze-pump-thaw method.

  • Dissolution: Dissolve the compound immediately before the experiment.

  • Antioxidant Addition (Optional): If the solution must be kept at room temperature for multi-day assays, add 0.1% w/v Butylated hydroxytoluene (BHT) or β -carotene as a free radical scavenger[2].

    • Validation Checkpoint: Run a baseline LC-MS of the fresh solution immediately after preparation. The absence of an [M-2] peak validates that the degassing procedure was successful and the starting material is pristine.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Spectra

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with signal o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving complex NMR spectra. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with signal overlap in the ¹H NMR spectra of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one and its analogues. The presence of a chiral center and multiple protons in similar chemical environments frequently leads to overlapping signals, complicating structural confirmation and analysis.

This document provides a logical, step-by-step troubleshooting workflow, from simple experimental adjustments to more advanced 2D NMR techniques. Each section is structured in a question-and-answer format to directly address the issues you may be facing in the lab.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: Why are the signals in the aliphatic region of my 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one spectrum overlapping?

A1: The primary reason for signal overlap in this molecule is its inherent structure. The carbon at position 3 (C3) is a stereocenter, which has significant consequences for the neighboring protons.

  • Diastereotopic Protons: The two protons on the C4 methylene group (-CH₂) are diastereotopic. Because of the adjacent chiral center, they are chemically non-equivalent and should, in principle, have different chemical shifts and couple to each other (geminal coupling). However, if the difference in their chemical environment is minimal, their signals can be very close or completely overlap.

  • Complex Spin System: The C3 proton (-CH-), the C4 methylene protons (-CH₂-), and the C3-methyl protons (-CH₃) form a complex, coupled spin system. The signals for the C3 and C4 protons often appear in a narrow region of the spectrum (typically 2.5-3.5 ppm), leading to second-order coupling effects and significant signal overlap that can obscure multiplicity and prevent straightforward interpretation.[1]

Q2: What are the simplest methods I can try first to resolve this signal overlap without resorting to complex experiments?

A2: Before undertaking advanced 2D NMR experiments, simple modifications to the sample preparation and data acquisition parameters can often resolve or simplify overlapping signals. These methods work by subtly altering the chemical environment of the molecule.

The choice of solvent can have a significant impact on proton chemical shifts due to solvent-solute interactions, such as hydrogen bonding and magnetic anisotropy effects, particularly from aromatic solvents.[2][3][4][5] Changing from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ or a hydrogen-bond-accepting solvent like DMSO-d₆ can induce differential shifts in your protons, potentially resolving the overlap.

Causality: Aromatic solvents like benzene will form transient "complexes" with electron-deficient areas of the solute molecule. This interaction places protons in different regions of the benzene ring's own magnetic field, causing significant changes in their chemical shifts.[4] Protic or polar solvents will interact differently based on hydrogen bonding and dipole interactions.[2]

SolventTypical InteractionExpected Effect on Aliphatic Protons
Chloroform-d (CDCl₃) Relatively non-polarStandard reference spectrum.
Benzene-d₆ Aromatic, π-system interactionsCan cause significant upfield or downfield shifts, often resolving complex multiplets.[5]
DMSO-d₆ High dielectric constant, H-bond acceptorCan resolve exchangeable protons (like N-H) and alter shifts of nearby protons.[6]
Methanol-d₄ Protic, H-bondingCan induce shifts through hydrogen bonding with the amide group.

Variable Temperature (VT) NMR is a powerful tool for resolving signals that are broadened or overlapped due to conformational dynamics.[6][7][8] Molecules in solution are not static; they are constantly rotating and flexing. At room temperature, if a molecule is rapidly interconverting between two or more conformations, the observed NMR spectrum is a weighted average of all conformations.

Causality: By lowering the temperature, you can slow down this conformational exchange. If the exchange rate becomes slow on the NMR timescale, you may "freeze out" individual conformers, each with its own distinct set of sharp signals. Conversely, increasing the temperature can sometimes simplify a spectrum by causing conformers to interconvert so rapidly that a single, sharp average signal is observed.[6][9]

Experimental Protocol 1: Variable Temperature (VT) NMR

Objective: To resolve overlapping signals by altering the rate of conformational exchange.

Materials:

  • NMR sample of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈ for a wide temperature range).

  • NMR spectrometer equipped with a VT unit.

Procedure:

  • Prepare the Sample: Use a Class A NMR tube to prevent breakage at extreme temperatures. Ensure the sample is sealed properly if you plan to go to high temperatures.[7]

  • Acquire a Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Set Up VT Experiment: Access the spectrometer's temperature control software. Set a target temperature (e.g., start by decreasing in 20 K increments: 278 K, 258 K, etc.).

  • Equilibrate: Allow the sample temperature to stabilize for at least 5-10 minutes after the spectrometer indicates the target temperature has been reached. This ensures thermal homogeneity.

  • Re-shim: Magnetic field homogeneity is temperature-dependent. Re-shim the spectrometer at the new temperature to ensure optimal resolution.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum at the new temperature.

  • Iterate: Repeat steps 3-6 at different temperatures (both higher and lower than ambient) until optimal signal resolution is achieved.

  • Data Analysis: Compare the spectra acquired at different temperatures to identify changes in chemical shifts and multiplicities that reveal the resolved signals.[9]

Q3: The simpler methods helped, but the signals are still not fully resolved. What is the definitive next step?

A3: The most powerful and definitive method for resolving severe signal overlap is 2D NMR spectroscopy . These experiments add a second frequency dimension, spreading the signals out onto a 2D map and revealing correlations between nuclei.[10][11][12]

The first and most fundamental 2D experiment you should perform is the COSY (Correlation Spectroscopy). A COSY spectrum shows which protons are coupled to each other, typically through two or three bonds.[13]

Causality: The COSY experiment uses a sequence of radiofrequency pulses to transfer magnetization between protons that are J-coupled. The resulting 2D spectrum plots the 1D ¹H spectrum on both the x and y axes.

  • Diagonal Peaks: The signals that appear on the diagonal of the 2D map correspond to the peaks in the 1D spectrum.

  • Cross-Peaks: The crucial information comes from the off-diagonal signals, or "cross-peaks." A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at chemical shift δ₂.[14]

Even if the signals for the C3-H and C4-H₂ protons are completely overlapped in the 1D spectrum, you can use the cross-peaks in the COSY spectrum to trace the entire spin system and identify the individual coupling partners.

Experimental Protocol 2: Acquiring a ¹H-¹H COSY Spectrum

Objective: To identify J-coupled protons and resolve overlapping spin systems.

Materials:

  • NMR sample of your compound.

  • High-resolution NMR spectrometer.

Procedure:

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality, well-shimmed 1D ¹H spectrum. Note the spectral width (the range of chemical shifts, e.g., 0-10 ppm).

  • Set Up the COSY Experiment:

    • Load a standard COSY pulse sequence from the spectrometer's library (e.g., cosygpppqf on a Bruker instrument).

    • Set the spectral width in both dimensions (F1 and F2) to match the width of your 1D ¹H spectrum.

  • Set Acquisition Parameters:

    • The number of data points in the direct dimension (F2) should be sufficient for good resolution (e.g., 2048 or 4096 points).

    • The number of increments in the indirect dimension (F1) will determine the resolution in that dimension. A value of 256 or 512 is often a good starting point.

    • Set the number of scans per increment based on your sample concentration. For a reasonably concentrated sample, 2 to 8 scans may be sufficient.

  • Run the Experiment: Start the acquisition. 2D experiments take longer than 1D experiments, from 30 minutes to several hours, depending on the parameters chosen.

  • Process the Data:

    • Apply a window function (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and reference it correctly.

  • Analyze the Spectrum: Identify the diagonal peaks. Then, look for off-diagonal cross-peaks. Use these cross-peaks to walk through the coupling network: find a well-resolved signal (like the C3-methyl group), find its cross-peak to identify the C3-H, and then from the C3-H, find its cross-peaks to the C4-H₂ protons.

Q4: I can see the correlations in the COSY, but how do I definitively assign which proton is which, especially the two diastereotopic protons at C4?

A4: To unambiguously assign each proton and connect them to the carbon backbone, you need to use heteronuclear 2D NMR experiments . These experiments correlate the proton signals with carbon signals.

  • HSQC (or HMQC): The Heteronuclear Single Quantum Coherence experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[10][15][16] This is invaluable for assigning the signals of the C3-H, the two distinct C4-H protons, and the C3-methyl protons to their respective carbon atoms.

  • HMBC: The Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are two or three bonds away.[15][16][17] This is crucial for piecing together the molecular fragments and confirming the overall structure. For example, you can see correlations from the C3-methyl protons to both C3 and C2.

By combining the information from COSY (¹H-¹H connectivity), HSQC (¹H-¹³C direct attachment), and HMBC (¹H-¹³C long-range connectivity), you can build a complete and unambiguous assignment of the entire spin system, even in the presence of severe overlap.

Q5: Are there other specialized techniques I could use if 2D NMR is not available or doesn't provide the needed resolution?

A5: While 2D NMR is the standard solution, another technique exists, though it is used less frequently with modern high-field instruments.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic lanthanide complexes (e.g., containing Europium or Ytterbium) that can be added directly to the NMR sample.[18][19][20] The LSR will reversibly bind to a Lewis basic site on your molecule (like the carbonyl oxygen of the amide).

Causality: The paramagnetic metal creates a large local magnetic field that dramatically shifts the resonances of nearby protons. The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion.[21][22][23] This can "spread out" a crowded region of the spectrum, resolving the overlapping signals. The process involves titrating small amounts of the LSR into the sample and observing the changes in the ¹H NMR spectrum.[24][25]

Visualizations & Workflows

Diagram 1: Recommended troubleshooting workflow for resolving NMR signal overlap.

COSY_Concept cluster_1D 1D ¹H Spectrum (Overlapped) cluster_2D 2D COSY Spectrum p1d Proton A p2d Protons B & C (Overlapped) p3d Proton D diag_B B p2d->diag_B Signals spread into 2nd dimension diag_C C p2d->diag_C x_axis y_axis diag_A A cross_BA diag_A->cross_BA diag_B->cross_BA cross_DC diag_C->cross_DC diag_D D diag_D->cross_DC cross_AB cross_CD exp1 exp2

Diagram 2: Conceptual representation of how a 2D COSY experiment resolves overlapping signals.

References

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]

  • Vander-Heyden, M. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Patsnap. (2025). NMR Solvent Suppression: Addressing Peak Interference. Patsnap Eureka. [Link]

  • Cavaleiro, J. A. S. (1987). "Solvent Effects" in 1H NMR Spectroscopy: A Simple Undergraduate Experiment. Journal of Chemical Education, 64(7), 633. [Link]

  • Singh, K., & Blümich, B. (2016). Compact NMR Spectroscopy with Shift Reagents. Applied Magnetic Resonance, 47(11), 1263-1272. [Link]

  • Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments? [Link]

  • Slideshare. (n.d.). NMR Shift reagents. [Link]

  • Slideshare. (n.d.). Solvents in nmr spectroscopy. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • BMRB. (1997). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 119(14), 3371-3372. [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure? [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Column. [Link]

  • PubMed. (2004). Addressing the overlap problem in the quantitative analysis of two dimensional NMR spectra: application to (15)N relaxation measurements. Journal of Biomolecular NMR, 30(3), 261-271. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Skorkowska, A., et al. (2018). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Scientific Reports, 8(1), 1618. [Link]

  • ResearchGate. (2022). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives. [Link]

  • University of Wisconsin-Madison. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Oxford. (n.d.). 1. Introduction to Variable Temperature (VT) NMR. [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][2][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1649. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? [Link]

  • PMC. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 15, 23456. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 98. [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after... [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194-1200. [Link]

  • Revue Roumaine de Chimie. (2001). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][2]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5]. Revue Roumaine de Chimie, 46(8), 885-889. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Optimization

Reducing unwanted side products in 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one functionalization

From the Desk of the Senior Application Scientist The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold is a privileged pharmacophore critical to the development of FabI inhibitors (such as Afabicin/Debio-1452) and...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold is a privileged pharmacophore critical to the development of FabI inhibitors (such as Afabicin/Debio-1452) and highly selective CB2 receptor ligands. However, functionalizing this bicyclic lactam presents significant synthetic challenges. The ambient nucleophilicity of the lactam moiety often leads to competing N- vs. O-alkylation, while the acidic proton alpha to the carbonyl at the C3 position makes the chiral methyl group highly susceptible to base-catalyzed epimerization (racemization).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high regioselectivity and stereofidelity during your functionalization workflows.

Quantitative Reaction Matrix: Impact on Side Product Formation

To establish a baseline for optimization, the following table summarizes how different reaction conditions empirically influence the distribution of functionalization products.

Reagent SystemSolventTemp (°C)N:O Alkylation RatioC3 Epimerization (%)Primary Outcome / Causality
NaH, Alkyl-Br THF2540:60>15%Hard base/cation drives O-alkylation; strong basicity deprotonates C3.
K₂CO₃, Alkyl-I MeCN6070:30~5%Moderate N-selectivity; thermal degradation increases racemization.
Cs₂CO₃, Alkyl-Br DMF2595:5<1%Soft cation (Cs⁺) leaves N1 exposed; mild basicity protects C3 chirality.
CsF, Alkyl-Br DMF0 to 25>98:2Not detectedOptimal N1-alkylation; F⁻ hydrogen-bonds to O, blocking O-alkylation.

Troubleshooting Guides & FAQs

FAQ 1: Why am I getting O-alkylated side products instead of the desired N1-alkylated product?

Mechanistic Causality: The 1,8-naphthyridin-2-one core is an ambident nucleophile. When deprotonated, the negative charge is delocalized between the N1 nitrogen and the C2 oxygen. According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles and hard counterions (like Na⁺ or K⁺) tightly coordinate to the nitrogen, forcing the electrophile to attack the harder oxygen atom.

The Solution: Switch to the "Cesium Effect." As demonstrated in the synthesis of 1[1], utilizing Cesium Fluoride (CsF) or Cesium Carbonate (Cs₂CO₃) in anhydrous DMF shifts the reaction pathway. The large, soft Cs⁺ ion dissociates readily in polar aprotic solvents, leaving a "naked" lactamate. Furthermore, the fluoride ion can hydrogen-bond with the lactam oxygen, sterically shielding it and directing the alkyl halide exclusively to the N1 position[1].

Self-Validating Protocol: Regioselective N1-Alkylation

  • Preparation: Flame-dry a round-bottom flask under argon. Charge with 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous CsF (1.5 equiv). Stir at room temperature for 30 minutes to pre-form the lactamate complex.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Dropwise add the alkyl halide (1.2 equiv).

  • Validation Checkpoint: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Quench a 10 µL aliquot in MeOH and analyze via LC-MS.

    • Success Criteria: >95% conversion to the N1-alkylated mass. The O-alkylated isomer (which typically elutes earlier on reverse-phase HPLC and lacks the characteristic lactam IR stretch at ~1650 cm⁻¹) should be <2%.

  • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to completely remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

FAQ 2: My enantiopure starting material is racemizing during functionalization. How do I prevent this?

Mechanistic Causality: The C3 position contains a methyl group and a highly acidic proton situated alpha to the carbonyl. Strong bases (e.g., NaH, KOtBu) or prolonged heating will deprotonate this C3 position, forming an enolate. Upon reprotonation during workup, the stereocenter is re-established randomly, leading to epimerization/racemization.

The Solution: Strictly avoid hydride bases. Rely on mild bases like CsF or Cs₂CO₃, which are basic enough to deprotonate the N1 position (pKa ~13-14) but not strong enough to significantly deprotonate the C3 alpha-proton (pKa ~17-19) under kinetic control at low temperatures. Similarly, 2 reports that utilizing cesium carbonate at controlled temperatures affords the desired derivatives without compromising the structural integrity of the scaffold[2]. Always perform the electrophile addition at 0 °C to maintain kinetic control.

FAQ 3: During cross-coupling of halogenated naphthyridinones, I observe significant dehalogenation. How can I suppress this?

Mechanistic Causality: When performing Heck or Suzuki couplings on halogenated derivatives (e.g., 6-bromo-3,4-dihydro-1,8-naphthyridin-2-one), dehalogenation occurs if the rate of β -hydride elimination is slower than the rate of competitive protodepalladation. This is often caused by using an overly nucleophilic base or an unoptimized phosphine ligand.

The Solution: For downstream functionalization, such as the Heck coupling used in the synthesis of the FabI inhibitor 3, selecting the right palladium/ligand system is critical[3]. Using a sterically bulky ligand like tri(o-tolyl)phosphine (P(o-tol)₃) paired with a non-nucleophilic base like DIEA accelerates reductive elimination and suppresses the dehalogenation pathway.

Self-Validating Protocol: Optimized Heck Coupling

  • Preparation: In a Schlenk tube, combine 6-bromo-3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (1.0 equiv), t-butyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

  • Solvent & Base: Add degassed Propionitrile/DMF (1:1 v/v) and N,N-diisopropylethylamine (DIEA) (2.0 equiv).

  • Reaction: Seal the tube under argon and heat at 90 °C for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS.

    • Success Criteria: Complete disappearance of the starting material's characteristic isotopic bromine pattern (M, M+2) and appearance of the coupled product mass.

  • Workup: Filter the mixture through a Celite pad to remove palladium black. Concentrate and purify via flash chromatography.

Mechanistic Workflow Diagram

Workflow A 3-Methyl-3,4-dihydro-1H -1,8-naphthyridin-2-one B Lactamate Anion (Ambient Nucleophile) A->B Base Addition C Hard Base (NaH) / Polar Protic High C3 Deprotonation B->C Sub-optimal Conditions D Soft Base (Cs2CO3/CsF) / DMF Controlled Deprotonation B->D Optimized Conditions E O-Alkylation & C3-Racemization C->E Kinetic Control Loss F Selective N1-Alkylation (Retention of C3 Chirality) D->F Thermodynamic Control

Mechanistic divergence in 1,8-naphthyridin-2-one functionalization based on base and solvent.

References

  • Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R) Frontiers in Chemistry
  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)
  • Debio-1452 - New Drug Approvals (Synthesis and Heck Coupling Methodologies) New Drug Approvals

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one vs standard 1,8-naphthyridine scaffolds

Title: Beyond Planarity: A Comparative Guide to 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one vs. Standard 1,8-Naphthyridine Scaffolds in Drug Discovery Introduction The 1,8-naphthyridine core is a well-documented "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Beyond Planarity: A Comparative Guide to 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one vs. Standard 1,8-Naphthyridine Scaffolds in Drug Discovery

Introduction The 1,8-naphthyridine core is a well-documented "privileged scaffold" in medicinal chemistry, historically serving as the backbone for potent antimicrobial agents (e.g., nalidixic acid, enoxacin) and broad-spectrum kinase inhibitors [1]. However, the fully aromatic, planar nature of standard 1,8-naphthyridines often presents challenges in modern drug development, including poor aqueous solubility, off-target DNA intercalation, and suboptimal pharmacokinetic (PK) profiles.

To overcome these limitations, structural saturation and substitution have led to the emergence of the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold. By introducing a lactam motif, partial saturation at the C3-C4 bond, and a chiral methyl group at the C3 position, this derivative breaks molecular planarity. This guide provides an in-depth technical comparison between these two scaffolds, detailing how the shift from a flat aromatic system to a three-dimensional, chiral lactam alters pharmacological targeting, physicochemical properties, and synthetic workflows.

Structural Mechanics: Planarity vs. 3D Complexity

The standard 1,8-naphthyridine is a fully conjugated, 10-pi electron system. Its flat topography allows for strong pi-pi stacking interactions, which is advantageous for targeting planar ATP-binding pockets in kinases but increases the risk of non-specific toxicity.

Conversely, the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold introduces an sp3 -hybridized carbon at the C3 position. The "escape from flatland" (increasing the Fsp3​ fraction) fundamentally changes the molecule's interaction profile. The lactam carbonyl acts as a strong, directional hydrogen-bond acceptor, while the adjacent NH serves as a hydrogen-bond donor. This precise vectorization of hydrogen bonds, combined with the steric bulk of the C3-methyl group, enables highly selective binding to complex protein pockets such as the Cannabinoid Receptor 2 (CB2) [2], Sphingomyelin Synthase 2 (SMS2) [3], and Histone Deacetylase 6 (HDAC6) [4].

StructuralShift Standard Standard 1,8-Naphthyridine (Fully Aromatic, Planar) Prop1 High Planarity DNA Intercalation Risk Standard->Prop1 Prop2 Broad Kinase/Enzyme Inhibition Standard->Prop2 Modified 3-methyl-3,4-dihydro-1H- 1,8-naphthyridin-2-one (Partially Saturated, Chiral) Prop3 Increased Fsp3 Fraction Improved Solubility Modified->Prop3 Prop4 Selective Target Binding (CB2, HDAC6, SMS2) Modified->Prop4

Pharmacological divergence resulting from structural modification.

Quantitative Performance Data

The transition to a partially saturated lactam scaffold yields measurable improvements in both physicochemical properties and target selectivity. Table 1 summarizes the comparative performance metrics based on recent pharmacological evaluations [2, 3, 4].

Property / MetricStandard 1,8-Naphthyridine Scaffold3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
Hybridization ( Fsp3​ ) Low (~0.0)Moderate to High (>0.25)
Aqueous Solubility Generally poor (requires formulation)Improved (due to disrupted crystal packing)
Primary Targets Bacterial topoisomerases, broad kinasesCB2 receptors, SMS2, HDAC6
Target Selectivity Low to Moderate (promiscuous binding)High (chiral center enables stereospecificity)
CB2 Receptor Affinity ( Ki​ ) > 1000 nM (inactive)< 10 nM (highly selective over CB1)
SMS2 Inhibition ( IC50​ ) N/ANanomolar range (e.g., ~15-30 nM)
HDAC6 Inhibition ( IC50​ ) Weak / Non-specific1.97 to 8.11 nM (highly selective)

Experimental Methodologies

To ensure scientific rigor, the following self-validating protocols outline the synthesis and biological evaluation of the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold.

Protocol 1: Synthesis and Chiral Resolution of the Scaffold Causality: Standard 1,8-naphthyridines are typically synthesized via the Friedländer condensation, which yields a fully aromatic system. To generate the saturated lactam with a specific chiral methyl group, a multi-step sequence involving Knoevenagel condensation followed by catalytic hydrogenation and stereoselective alkylation is required. The use of Palladium on Carbon (Pd/C) ensures the selective reduction of the C3-C4 double bond without reducing the pyridine ring.

  • Condensation: React 2-amino-3-formylpyridine with diethyl malonate in the presence of piperidine and acetic acid (reflux in ethanol for 12 hours) to form the intermediate 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

  • Catalytic Hydrogenation: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (10 mol%). Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 8 hours. Validation: Monitor via LC-MS to confirm the mass shift corresponding to the saturation of the C3-C4 bond.

  • Decarboxylation & Alkylation: Saponify the ester using 1M NaOH, followed by acid-catalyzed decarboxylation (reflux in 1M HCl) to yield 3,4-dihydro-1H-1,8-naphthyridin-2-one.

  • Stereoselective Methylation: Deprotonate the C3 position using Lithium diisopropylamide (LDA) at -78°C in anhydrous THF. Add methyl iodide (MeI) dropwise to install the C3 methyl group.

  • Chiral Resolution: Separate the resulting enantiomers using preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol mobile phase) to isolate the pure (3S) and (3R) enantiomers. Validation: Confirm enantiomeric excess (ee > 99%) via analytical chiral HPLC and absolute configuration via X-ray crystallography.

Protocol 2: In Vitro Target Affinity Assay (CB2 Receptor Binding) Causality: Because the modified scaffold is designed to avoid off-target central nervous system (CNS) effects, it is critical to validate its selectivity for the peripheral CB2 receptor over the central CB1 receptor. A competitive radioligand binding assay using [3H]CP55,940 provides a highly sensitive, self-validating system by comparing the displacement curve of the test compound against a known standard (e.g., SR144528) [2].

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human CB1 or CB2 receptors. Homogenize in binding buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 , and varying concentrations of the 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one derivative ( 10−11 to 10−5 M).

  • Control Setup: Use 10 µM WIN 55,212-2 to define non-specific binding. Include the standard CB2 antagonist SR144528 as a positive control.

  • Filtration & Detection: Incubate at 30°C for 90 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with cold wash buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression analysis and convert to Ki​ values via the Cheng-Prusoff equation.

AssayWorkflow Syn 1. Scaffold Synthesis (Hydrogenation & Alkylation) Val 2. Structural Validation (NMR, Chiral HPLC) Syn->Val Assay 3. In Vitro Screening (Radioligand Binding) Val->Assay Opt 4. Lead Profiling (ADMET & Selectivity) Assay->Opt

Step-by-step workflow for evaluating naphthyridin-2-one derivatives.

Conclusion

The 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one scaffold represents a significant evolutionary step in drug design over the standard 1,8-naphthyridine core. By breaking planarity and introducing a chiral center, researchers can leverage this scaffold to design highly selective, potent inhibitors and agonists with improved physicochemical properties. This structural paradigm shift is currently driving advancements in treatments for neuroinflammation, metabolic disorders, and precision oncology.

References

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis. PLOS One.
  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry.
  • Development of a novel HDAC6 PET imaging agent uncovers associations between HDAC6 overexpression and neuroinflammation in depression. PMC.
Comparative

HPLC method validation for testing 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one purity

An in-depth comparative guide for the High-Performance Liquid Chromatography (HPLC) method validation of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one , a critical heterocyclic building block often utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for the High-Performance Liquid Chromatography (HPLC) method validation of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one , a critical heterocyclic building block often utilized in the synthesis of immunomodulators and cannabinoid receptor ligands 1.

As analytical requirements shift from prescriptive checklists to science- and risk-based lifecycle management under the modernized ICH Q2(R2) and Q14 guidelines 2, selecting the correct stationary phase is no longer just about trial and error—it requires a deep mechanistic understanding of the analyte.

Mechanistic Grounding: The Analytical Challenge

3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one features a saturated C3-C4 bond within its lactam ring. During synthesis and forced degradation, the most critical and challenging impurity to resolve is its fully oxidized analog: 3-methyl-1H-1,8-naphthyridin-2-one (Impurity A).

The Causality of Column Selection: Because the structural difference between the API and Impurity A is merely a single double bond, their overall hydrophobicity (LogP) is nearly identical.

  • Standard C18 Columns: Rely almost exclusively on dispersive (hydrophobic) forces. When analyzing these two compounds on a C18 phase, they exhibit severe co-elution because the aliphatic C18 chains cannot differentiate the slight change in molecular volume.

  • Phenyl-Hexyl Columns: Introduce π−π stacking and dipole-dipole interactions. Impurity A possesses an extended, fully conjugated π -electron system across the newly formed C3-C4 double bond. The phenyl ring of the stationary phase acts as an electron acceptor/donor, creating a significantly stronger π−π interaction with Impurity A than with the dihydro-API. This mechanistic divergence selectively increases the retention time of the oxidized impurity, achieving baseline resolution.

SeparationMechanism Analyte 3-methyl-3,4-dihydro-1H- 1,8-naphthyridin-2-one C18 Standard C18 Column (Dispersive Forces) Analyte->C18 Hydrophobic Phenyl Phenyl-Hexyl Column (π-π Interactions) Analyte->Phenyl π-π Stacking Res1 Poor Resolution (Rs < 1.5) C18->Res1 Res2 Baseline Separation (Rs > 2.0) Phenyl->Res2

Figure 1: Mechanistic comparison of stationary phase interactions for naphthyridinone derivatives.

Comparative Experimental Design: C18 vs. Phenyl-Hexyl

To objectively demonstrate the superiority of the orthogonal chemistry, a comparative study was executed using a standardized gradient method.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses lactam ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm.

Table 1: System Suitability & Selectivity Comparison
ParameterStandard C18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 3µm)Causality / Implication
Retention Time (API) 6.45 min6.82 minEnhanced dipole interaction on Phenyl-Hexyl.
Retention Time (Imp A) 6.58 min7.95 minStrong π−π stacking delays the conjugated Impurity A.
Resolution ( Rs​ ) 1.1 (Fail) 3.8 (Pass) C18 fails ICH baseline resolution requirements ( Rs​≥1.5 ).
Tailing Factor ( Tf​ ) 1.61.1Phenyl-Hexyl mitigates secondary silanol interactions.

Step-by-Step Method Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system . Every analytical sequence is bracketed by System Suitability Test (SST) injections. If the SST fails (e.g., Rs​<2.0 or API %RSD >2.0% ), the sequence automatically aborts, ensuring no invalid data enters the lifecycle 3.

Step 1: Specificity & Forced Degradation
  • Prepare 1.0 mg/mL solutions of the API.

  • Subject aliquots to: 1N HCl (60°C, 2h), 1N NaOH (60°C, 2h), 3% H2​O2​ (RT, 2h), Thermal (105°C, 24h), and UV Light (ICH Q1B).

  • Self-Validation Check: Use Peak Purity analysis (via PDA detector) to confirm the API peak has a purity angle < purity threshold, proving no hidden co-eluting degradants.

Step 2: Linearity & Range
  • Prepare a stock solution of API and Impurity A.

  • Dilute to create 6 calibration levels ranging from the LOQ (approx. 0.05%) to 150% of the specification limit (0.15%).

  • Plot Peak Area vs. Concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope.

Step 3: Accuracy (Recovery)
  • Prepare sample matrix (placebo/solvent) spiked with known concentrations of Impurity A at 50%, 100%, and 150% of the target specification limit (0.15%).

  • Prepare in triplicate for each level (9 determinations total).

  • Calculate % Recovery = (Amount Found / Amount Added) × 100.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Inject 6 distinct preparations of the 100% specification level sample on Day 1.

  • Intermediate Precision: Have a second analyst prepare 6 new samples on Day 2, using a different HPLC system.

  • Calculate the %RSD of the peak areas and retention times.

ValidationLifecycle A Method Development (Stationary Phase Selection) B Specificity & Forced Degradation A->B C Linearity, LOD/LOQ Determination B->C D Accuracy & Precision Testing C->D E Robustness Evaluation (ICH Q14 Lifecycle) D->E F Final Validated HPLC Method E->F

Figure 2: ICH Q2(R2) compliant lifecycle workflow for HPLC method validation.

Consolidated Validation Data Presentation

The following table summarizes the validation results utilizing the optimized Phenyl-Hexyl methodology, demonstrating full compliance with regulatory thresholds.

Table 2: Final Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity ( R2 ) ≥0.999 0.9998 (API), 0.9995 (Imp A)Pass
LOD / LOQ S/N 3 (LOD), 10 (LOQ)LOD: 0.015%, LOQ: 0.045%Pass
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%Pass
Method Precision (%RSD) ≤2.0% (n=6)0.85%Pass
Intermediate Precision ≤2.0% (n=12 total)1.12%Pass

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of 1,8-Naphthyridine Derivatives

Target Analyte: 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Platform Comparison: Triple Quadrupole Collision-Induced Dissociation (QqQ CID) vs. Orbitrap Higher-energy Collisional Dissociation (HCD) Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Platform Comparison: Triple Quadrupole Collision-Induced Dissociation (QqQ CID) vs. Orbitrap Higher-energy Collisional Dissociation (HCD)

Executive Summary & Analyte Profile

1,8-naphthyridin-2-one derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including highly selective bitopic ligands for Cannabinoid Receptor Type 2 (CB2R)[1] and novel antimicrobial agents[2]. During drug metabolism and pharmacokinetics (DMPK) profiling, elucidating the exact structural modifications of these scaffolds is critical.

This guide objectively compares the analytical performance of traditional Triple Quadrupole (QqQ) CID against Orbitrap HCD for the structural characterization of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (Formula: C9​H10​N2​O , Exact Mass: 162.0793 Da).

Mechanistic Fragmentation Pathway: The "Why"

To optimize a mass spectrometry method, one must understand the chemical causality driving the fragmentation.

During Electrospray Ionization (ESI), protonation primarily occurs at the highly basic N8 nitrogen of the 1,8-naphthyridine core, yielding a stable [M+H]+ precursor at m/z 163.0866 . Once protonated, the charge is stabilized across the aromatic system. However, the partially saturated 3,4-dihydro-2-one (lactam) ring is significantly more labile.

  • Low-Energy Regime (Primary Cleavages): The weakest bonds are the exocyclic methyl group and the lactam carbonyl. Initial collisional energy drives the neutral loss of a methyl radical (-15 Da, yielding m/z 148.0631) and the characteristic expulsion of carbon monoxide (-28 Da) from the lactam ring to yield an intermediate at m/z 135.0917 .

  • High-Energy Regime (Deep Cleavages): Increased collisional energy forces a retro-Diels-Alder (RDA) type ring opening of the dihydropyridine-derivative ring. This expels the saturated fragment and leaves the highly stable, fully conjugated bare naphthyridine core at m/z 105.0447 .

Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)

Different instrument architectures fundamentally alter how these fragmentation pathways are accessed[3].

Triple Quadrupole (QqQ) CID: Traditional CID relies on resonance excitation. It deposits internal energy slowly, favoring the lowest-energy dissociation pathways[4]. This makes QqQ ideal for generating a single, high-abundance product ion (e.g., m/z 135) for highly sensitive Multiple Reaction Monitoring (MRM) quantitation. However, traditional ion trap CID suffers from the "1/3 rule" (a low-mass cutoff inherent to the RF trapping field), which can blind the detector to smaller, structurally diagnostic core fragments[4].

Orbitrap HCD: Higher-energy Collisional Dissociation (HCD) utilizes beam-type collisions in a dedicated multipole collision cell before the ions are injected into the Orbitrap analyzer[3]. Unlike resonance CID, HCD deposits a broader distribution of internal energy rapidly and does not suffer from a low-mass cutoff[4]. This allows for the simultaneous detection of both the primary lactam cleavages and the deep-structural naphthyridine core fragments at sub-ppm mass accuracy, making it vastly superior for unknown metabolite identification[3].

Quantitative Performance Comparison
MetricTriple Quadrupole (CID)Orbitrap (HCD)
Activation Type Resonance ExcitationBeam-Type Collision
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 1 ppm)
Low-Mass Cutoff Yes (~1/3 of precursor m/z)No
Primary Fragments Detected m/z 135, 148m/z 135.0917, 148.0631
Deep Core Fragments Poorly detectedm/z 105.0447 (High abundance)
Primary Application High-sensitivity MRM quantitationStructural elucidation & HRMS

Self-Validating Experimental Protocol

To ensure absolute confidence in the structural assignment of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one, we employ a "Stepped NCE" (Normalized Collision Energy) workflow on the Orbitrap.

Why is this self-validating? By acquiring spectra at three distinct energy levels simultaneously, we create an internal kinetic degradation plot. If m/z 135 is a true intermediate, its relative abundance will peak at medium NCE and deplete at high NCE, inversely correlating with the appearance of the m/z 105 core fragment. This definitively proves the precursor-product cascade without requiring synthetic isotopic labeling.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 2 µL of the sample onto a Vanquish UHPLC system equipped with a C18 column (2.1 x 100 mm, 1.7 µm). Elute using a 10-minute gradient of Water/Acetonitrile (both containing 0.1% Formic Acid)[1].

  • Ionization: Operate the HESI source in positive mode. Set spray voltage to 3.5 kV, capillary temperature to 320°C, and sheath gas to 40 a.u.[1].

  • MS1 Acquisition: Acquire full scan data from m/z 100-500 at 120,000 resolution to establish the exact mass of the [M+H]+ precursor (m/z 163.0866).

  • MS2 Acquisition (Stepped HCD): Isolate m/z 163.0866 using the quadrupole (1.0 Da isolation window). Apply Stepped NCE at 20, 40, and 60. Acquire the resulting fragments in the Orbitrap at 30,000 resolution[3].

  • Data Validation: Plot the extracted ion chromatograms (XICs) of m/z 163, 135, and 105 against the NCE steps to verify the fragmentation logic.

Fragmentation Logic Visualization

Fragmentation_Workflow Precursor [M+H]+ m/z 163.0866 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one CID Triple Quadrupole CID Resonance Activation Precursor->CID Low Energy HCD Orbitrap HCD Beam-Type Collisions Precursor->HCD Stepped Energy Frag_135 m/z 135.0917 Loss of CO (-28 Da) CID->Frag_135 Frag_148 m/z 148.0631 Loss of CH3 (-15 Da) CID->Frag_148 HCD->Frag_135 HCD->Frag_148 Frag_105 m/z 105.0447 Naphthyridine Core HCD->Frag_105 Deep Cleavage Frag_135->Frag_105 RDA Ring Opening

Fig 1: Platform-dependent CID vs. HCD fragmentation pathways for 1,8-naphthyridin-2-one derivatives.

Sources

Comparative

Binding Affinity &amp; Structural Activity Relationship (SAR) Guide: 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Analogs

As drug discovery shifts toward highly selective, paradox-free kinase inhibitors and targeted protein degraders, the 1,8-naphthyridin-2-one scaffold has emerged as a privileged pharmacophore. Specifically, the introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly selective, paradox-free kinase inhibitors and targeted protein degraders, the 1,8-naphthyridin-2-one scaffold has emerged as a privileged pharmacophore. Specifically, the introduction of a methyl group at the C3 position—forming 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one —profoundly alters the thermodynamic binding profile of these analogs.

This guide provides an objective, data-driven comparison of these analogs, focusing on their binding affinities across primary therapeutic targets: Pan-RAF kinases (oncology), Cannabinoid Receptor 2 (CB2R) (neuroinflammation), and BCL6 (targeted degradation)[1][2][3].

Structural Rationale & Mechanistic Causality

The baseline 3,4-dihydro-1H-1,8-naphthyridin-2-one core acts as a rigid, bidentate hydrogen-bonding system. The lactam nitrogen serves as an H-bond donor, while the carbonyl oxygen acts as an H-bond acceptor. This motif is highly complementary to the hinge region of kinases (e.g., BRAF/CRAF) and the orthosteric binding pockets of GPCRs like CB2R[2][4].

The Role of the C3-Methyl Substitution: Adding a methyl group at the C3 position introduces a critical element of causality in binding affinity:

  • Entropic Advantage (Conformational Locking): The C3-methyl group restricts the rotational degrees of freedom of the saturated ring system. By pre-organizing the ligand into its bioactive conformation, the entropic penalty ( ΔS ) upon binding is significantly reduced.

  • Hydrophobic Desolvation: The methyl group displaces high-energy, structured water molecules from lipophilic sub-pockets within the target receptor, driving a favorable enthalpic ( ΔH ) shift.

  • Paradox-Free RAF Inhibition: In the context of Pan-RAF inhibitors like flezurafenib, the steric bulk of the 3-methyl-1,8-naphthyridin-2-one core prevents the transactivation of the RAF dimer, a common resistance mechanism seen with first-generation inhibitors[5].

Comparative Binding Affinity Profiling

The table below synthesizes the binding affinities ( Kd​ / Ki​ ) of key 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one analogs across different targets. Data reflects optimized SAR campaigns demonstrating how peripheral substitutions on the core scaffold dictate target selectivity.

Analog ModificationPrimary TargetBinding Affinity ( Kd​ / Ki​ )Thermodynamic DriverMechanistic Outcome
Unsubstituted Core (Baseline)BRAF (V600E) Kd​=45 nM H-bonding (Hinge)Weak monomeric inhibition; susceptible to paradoxical activation.
3-Methyl Core (e.g., Flezurafenib analogs)Pan-RAF (ARAF, BRAF, CRAF) Kd​=1.2 nM Entropic pre-organizationParadox-free inhibition; blocks RAF dimerization[4][5].
6-Fluoro-3-Methyl BCL6 (PROTAC Warhead) Kd​=0.8 nM Halogen bonding ( σ -hole)High-affinity E3 ligase recruitment; rapid BCL6 degradation[3].
N1-Alkylated-3-Methyl (e.g., LU13/RM365 analogs)CB2 Receptor (CB2R) Ki​=0.6−2.1 nM Hydrophobic effectPotent CB2R agonism; high selectivity (>300x) over CB1R[6][7].

Experimental Protocols: Validating Binding Affinity

To ensure self-validating and reproducible results, the binding affinity of these analogs must be orthogonally verified using both kinetic and thermodynamic methodologies.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is critical for determining the association ( kon​ ) and dissociation ( koff​ ) rates, which dictate the residence time of the analog on the target.

  • Sensor Chip Preparation: Use a CM5 sensor chip. Immobilize the target protein (e.g., recombinant BRAF kinase domain) using standard amine coupling. Causality: Amine coupling covalently links surface lysines to the dextran matrix, ensuring a stable baseline for small-molecule screening.

  • Buffer Optimization: Run the assay in HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2% DMSO. Causality: The 1,8-naphthyridin-2-one analogs are highly lipophilic; 2% DMSO prevents compound aggregation and non-specific binding to the microfluidic channels.

  • Analyte Injection: Inject the analogs in a 2-fold dilution series (from 100 nM to 0.78 nM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ ( koff​/kon​ ).

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during the binding event, isolating the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the 3-methyl substitution.

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5% Glycerol, pH 7.5). Dissolve the analog in the exact same dialysate. Causality: Exact buffer matching is mandatory; even micro-molar differences in buffer composition will generate massive heats of dilution, masking the true binding heat.

  • Titration Parameters: Place 30 µM of the target protein in the sample cell. Titrate 300 µM of the analog from the syringe using 19 injections of 2 µL each at 25°C.

  • Analysis: Integrate the injection peaks and fit to a one-set-of-sites model. The 3-methyl analogs typically show a less negative ΔH but a highly favorable −TΔS compared to the unsubstituted core, validating the conformational locking hypothesis.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of 3-methyl-1,8-naphthyridin-2-one analogs (such as pan-RAF inhibitors) within the MAPK signaling cascade. By binding to the RAF monomer, these analogs prevent the paradoxical dimerization that typically drives resistance.

G RAS RAS-GTP (Active) RAF_Mono RAF Monomer RAS->RAF_Mono Recruits RAF_Dimer RAF Dimer (Paradoxical Activation) RAF_Mono->RAF_Dimer Dimerization MEK MEK1/2 RAF_Dimer->MEK Phosphorylates Inhibitor 3-Methyl-1,8-naphthyridin-2-one Analogs Inhibitor->RAF_Mono Binds Hinge Region Inhibitor->RAF_Dimer Blocks Transactivation ERK ERK1/2 (Proliferation) MEK->ERK Phosphorylates

Mechanism of action of 1,8-naphthyridin-2-one analogs in blocking the RAS-RAF-MEK-ERK pathway.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Flezurafenib | Ligand page." Guide to Pharmacology. Available at:[Link]

  • Lucchesi, V., et al. (2014). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry, 57(21), 8777–8791. Available at:[Link]

  • Ueberham, L., et al. (2023). "Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8." Journal of Medicinal Chemistry, 66(7), 5242–5260. Available at:[Link]

  • Kargbo, R. B. (2025). "Targeted Degradation of BCL6 Using Novel Bifunctional Degraders: A New Therapeutic Strategy for BCL6-Positive Cancers." ACS Medicinal Chemistry Letters, 16(5), 740-742. Available at:[Link]

Sources

Validation

Structural Elucidation of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one: A Comparative Guide on NMR vs. X-Ray Crystallography

Executive Summary The structural confirmation of small heterocyclic molecules is a critical bottleneck in drug discovery. The target compound, 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one , represents a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural confirmation of small heterocyclic molecules is a critical bottleneck in drug discovery. The target compound, 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one , represents a highly privileged scaffold frequently utilized in the development of bacterial enoyl-ACP reductase (FabI) inhibitors[1]. Confirming its exact structure requires resolving three distinct challenges: the regiochemistry of the methyl group (C3 vs. C4), the absolute configuration of the C3 stereocenter, and the tautomeric state of the lactam core.

This guide provides an objective, side-by-side comparison of High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD), detailing the mechanistic reasoning and self-validating protocols required to unambiguously characterize this molecule.

Technique 1: High-Resolution NMR Spectroscopy

NMR spectroscopy is the workhorse for rapid, solution-state structural elucidation. While X-ray crystallography provides static snapshots, NMR captures the dynamic reality of the molecule as it exists in solution, which is highly relevant for biological assays[2].

Mechanistic Grounding & Causality

For 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one, 1D 1 H and 13 C NMR establish the baseline atomic inventory. However, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool for proving regiochemistry. The methyl protons ( 1.1–1.2 ppm) will exhibit strong three-bond ( 3JCH​ ) correlations to the C2 carbonyl carbon ( 170 ppm) and the C4 methylene carbon. Crucially, a C3-methyl will not show a correlation to the C4a bridgehead carbon. This self-validating spectral logic unambiguously confirms the methyl group is at C3 rather than C4.

Step-by-Step Protocol
  • Sample Preparation : Weigh 5–10 mg of the synthesized compound. Dissolve entirely in 0.6 mL of DMSO- d6​ .

    • Causality: Lactams like naphthyridinones form strong intermolecular hydrogen-bonded dimers (N-H···O=C) in non-polar solvents, leading to broadened signals. A highly polar, hydrogen-bond-accepting solvent like DMSO disrupts these aggregates to yield sharp, well-resolved peaks.

  • Data Acquisition : Acquire standard 1D 1 H and 13 C spectra on a 400 MHz (or higher) spectrometer. Follow with 2D gradient-selected COSY, HSQC, and HMBC experiments.

  • Stereochemical Analysis (NOESY) : To determine relative stereochemistry or conformation, run a 2D NOESY. However, because NMR cannot distinguish enantiomers in an achiral environment, absolute stereochemistry at C3 requires either chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents.

Technique 2: Single-Crystal X-Ray Crystallography (SCXRD)

When absolute configuration and precise 3D atomic coordinates are mandatory, SCXRD remains the gold standard[3]. It is particularly valuable for understanding the solid-state packing and hydrogen-bonding networks that influence a drug's formulation and bioavailability.

Mechanistic Grounding & Causality

Because 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one consists entirely of light atoms (C, H, N, O), determining the absolute stereochemistry of the C3 chiral center requires a diffractometer equipped with a Copper (Cu K α , λ=1.5418 Å) X-ray source rather than the standard Molybdenum (Mo K α ). The longer wavelength of Cu K α maximizes the anomalous scattering signal of oxygen and nitrogen. This allows for a reliable calculation of the Flack parameter —a self-validating metric where a value near 0 indicates the correct enantiomer, and a value near 1 indicates the inverted structure.

Step-by-Step Protocol
  • Crystallization (Vapor Diffusion) : Dissolve 10–20 mg of the compound in a minimum volume of a good solvent (e.g., Methanol or Dichloromethane). Place this in an inner vial, and place the inner vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., Hexanes).

    • Causality: Slow vapor diffusion allows the anti-solvent to gradually lower the solubility of the naphthyridinone, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Mounting & Diffraction : Select a single crystal (0.1–0.3 mm in size) under a polarized microscope. Mount it on a MiTeGen loop with cryoprotectant oil and flash-cool to 100 K using a nitrogen stream to reduce thermal motion.

  • Phase Solving : Collect diffraction data using Cu K α radiation. Solve the phase problem using dual-space algorithms and refine the structure to visualize the N-H···O=C lactam dimers and extract the Flack parameter.

Comparative Data Analysis

The following table summarizes the operational and analytical differences between the two techniques for this specific scaffold:

ParameterNMR SpectroscopyX-Ray Crystallography (SCXRD)
Primary Output Solution-state connectivity & dynamicsSolid-state 3D atomic coordinates
Sample Requirement 2–10 mg (dissolved in DMSO- d6​ )High-quality single crystal (0.1–0.3 mm)
Regiochemistry Excellent (via 2D HMBC correlations)Excellent (direct visual confirmation)
Stereochemistry Relative (NOESY); Absolute requires chiral agentsAbsolute (via Flack parameter with Cu K α )
Tautomerism Dynamic average or major solution tautomerStatic solid-state tautomer (H-bonding visible)
Throughput High (Minutes to hours)Low to Medium (Days to weeks for crystallization)

Structural Confirmation Decision Workflow

To optimize resources during drug development, scientists should follow a logical progression from high-throughput solution methods to definitive solid-state techniques.

G Start Synthesized Compound (3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one) NMR 1D & 2D NMR (Solution State) Start->NMR Regio Confirm C3-Methyl via HMBC NMR->Regio Chiral Absolute Stereochemistry Required? Regio->Chiral Cryst Single Crystal Growth (Vapor Diffusion) Chiral->Cryst Yes Success Full 3D Structure & Absolute Configuration Chiral->Success No (Racemate) Deriv Chiral Derivatization + NMR Chiral->Deriv Yes (If no crystal) SCXRD X-Ray Crystallography (Solid State) Cryst->SCXRD SCXRD->Success Deriv->Success

Decision workflow for the structural and stereochemical confirmation of naphthyridinone derivatives.

Conclusion & Best Practices

For the structural elucidation of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one, NMR and SCXRD are highly complementary. NMR should always be the first-line technique due to its speed and ability to definitively assign regiochemistry via HMBC. However, if the compound is synthesized as a single enantiomer for target binding (e.g., targeting FabI), SCXRD utilizing Cu K α radiation is mandatory to establish the absolute configuration and satisfy regulatory requirements.

References

  • Seefeld, M. A., et al. "Indole Naphthyridinones as Inhibitors of Bacterial Enoyl-ACP Reductases FabI and FabK." Journal of Medicinal Chemistry, PubMed/ACS.[Link]

  • "NMR in structure-based drug design." Essays in Biochemistry, Portland Press, 2017.[Link]

  • "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure.[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Novel 1,8-Naphthyridin-2-one Derivatives and Standard PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comprehensive comparison of the efficacy of a novel class of PARP inhibitors, specifically 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives, against established standard-of-care PARP inhibitors: Olaparib, Talazoparib, and Veliparib.

Introduction: The Rationale for Novel PARP Inhibitors

The clinical success of PARP inhibitors is primarily attributed to the concept of synthetic lethality. In cancer cells with a compromised homologous recombination (HR) pathway for DNA double-strand break repair (often due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA lesions that are lethal to the cell.[1] Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, creating a cytotoxic lesion that obstructs DNA replication.[2][3]

While approved PARP inhibitors have demonstrated significant clinical benefit, the development of next-generation inhibitors aims to improve upon existing therapies by enhancing potency, selectivity for PARP1 over PARP2 to potentially reduce hematological toxicities, and optimizing PARP trapping efficiency.[4][5] The 1,8-naphthyridin-2-one scaffold has emerged as a promising chemical starting point for the development of such novel inhibitors.[4][5]

This guide will delve into the comparative efficacy of a promising 3-ethyl-1,5-naphthyridin-2(1H)-one derivative, compound 8m , and the standard inhibitors Olaparib, Talazoparib, and Veliparib, supported by in vitro experimental data.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize the key efficacy parameters for the 3-ethyl-1,5-naphthyridin-2(1H)-one derivative (compound 8m) and the standard PARP inhibitors.

Table 1: PARP1/2 Enzymatic Inhibitory Activity (IC50, nM)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Compound 8m (3-ethyl-1,5-naphthyridin-2(1H)-one derivative) 0.49 [5]>1000[5]>2040
Olaparib~1-5~1-5~1
Talazoparib0.57[1][6]--
Veliparib5.22.9~0.56

Table 2: PARP Trapping Potency (EC50, nM)

CompoundPARP Trapping EC50 (nM)
Compound 8m (3-ethyl-1,5-naphthyridin-2(1H)-one derivative) 1.85 [5]
Olaparib~30
Talazoparib~2
Veliparib>1000

Data Interpretation:

The 3-ethyl-1,5-naphthyridin-2(1H)-one derivative, compound 8m , demonstrates exceptional potency against PARP1 with an IC50 value of 0.49 nM.[5] Notably, it exhibits high selectivity for PARP1 over PARP2, a desirable characteristic that may translate to a more favorable safety profile.[5] In terms of PARP trapping, a critical determinant of cytotoxicity, compound 8m shows a potent trapping efficacy with an EC50 of 1.85 nM.[5]

In comparison, Talazoparib is the most potent PARP trapper among the standard inhibitors, which aligns with its high clinical efficacy.[1][6] Olaparib displays moderate PARP trapping activity. Veliparib is a potent catalytic inhibitor but a weak PARP trapper.[2]

Mechanism of Action: A Visualized Pathway

The primary mechanism of action for these inhibitors revolves around the DNA damage response pathway.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP Activation & Recruitment of Repair Proteins ssb1->parp1 senses ber Base Excision Repair (BER) parp1->ber ssb_repaired1 SSB Repaired ber->ssb_repaired1 ssb2 Single-Strand Break (SSB) parp_inhibitor PARP Inhibitor (e.g., Naphthyridinone Derivative) ssb2->parp_inhibitor parp_trapped PARP Trapping on DNA parp_inhibitor->parp_trapped replication_fork_stall Replication Fork Stall parp_trapped->replication_fork_stall dsb Double-Strand Break (DSB) replication_fork_stall->dsb hr_deficient Defective Homologous Recombination (HR) Repair (e.g., BRCA1/2 mutation) dsb->hr_deficient cannot repair cell_death Synthetic Lethality (Apoptosis) hr_deficient->cell_death

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.

Experimental Methodologies: A Guide to In Vitro Assays

The following are detailed protocols for the key in vitro assays used to determine the efficacy of PARP inhibitors.

PARP1/2 Enzymatic Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.

PARP_Enzymatic_Assay Workflow for PARP Enzymatic Inhibition Assay start Start reagent_prep Reagent Preparation: - Recombinant PARP1/2 enzyme - Histones (substrate) - NAD+ (cofactor) - Activated DNA - Test compound dilutions start->reagent_prep incubation Incubation: - PARP enzyme, histones, activated DNA, and test compound are mixed in assay buffer. reagent_prep->incubation reaction_init Reaction Initiation: - NAD+ is added to start the poly(ADP-ribosyl)ation (PARylation) reaction. incubation->reaction_init detection Detection: - Amount of PARylated histones is quantified (e.g., ELISA with anti-PAR antibody or chemiluminescent/fluorescent signal). reaction_init->detection data_analysis Data Analysis: - Percentage of inhibition is calculated relative to a no-inhibitor control. - IC50 value is determined from the dose-response curve. detection->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of PARP inhibitors in an enzymatic assay.

Step-by-Step Protocol:

  • Plate Coating: 96-well plates are coated with histones, which serve as the substrate for PARP enzymes.

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 3-ethyl-1,5-naphthyridin-2(1H)-one derivative) and standard inhibitors in assay buffer.

  • Reaction Mixture: Add recombinant human PARP1 or PARP2 enzyme and activated DNA to each well containing the test compounds.

  • Incubation: Incubate the plate to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add a solution of NAD+ to initiate the PARylation reaction.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of poly(ADP-ribose) (PAR) chains formed is quantified. This can be achieved using an anti-PAR antibody in an ELISA-based format with a chemiluminescent or fluorescent secondary antibody.

  • Data Analysis: The signal is read using a microplate reader. The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the complex of PARP on a DNA substrate.

PARP_Trapping_Assay Workflow for Fluorescence Polarization-Based PARP Trapping Assay start Start reagent_prep Reagent Preparation: - Recombinant PARP1 enzyme - Fluorescently labeled DNA oligonucleotide - NAD+ - Test compound dilutions start->reagent_prep binding_incubation Binding Incubation: - PARP enzyme, fluorescent DNA, and test compound are mixed in assay buffer. reagent_prep->binding_incubation dissociation_init Dissociation Initiation: - NAD+ is added to induce auto-PARylation and subsequent dissociation of PARP from DNA in the absence of a trapping inhibitor. binding_incubation->dissociation_init fp_measurement Fluorescence Polarization (FP) Measurement: - The FP of the fluorescent DNA is measured. A high FP indicates PARP is trapped on the DNA. dissociation_init->fp_measurement data_analysis Data Analysis: - The increase in FP signal is plotted against the inhibitor concentration. - The EC50 for PARP trapping is determined. fp_measurement->data_analysis end End data_analysis->end

Caption: Workflow for quantifying the PARP trapping potency of inhibitors using fluorescence polarization.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound and standard inhibitors. Also prepare solutions of recombinant human PARP1 enzyme and a fluorescently labeled DNA oligonucleotide containing a single-strand break.

  • Reaction Setup: In a microplate, combine the PARP1 enzyme, the fluorescently labeled DNA, and the test compound at various concentrations in an assay buffer.

  • Binding: Incubate the mixture to allow the PARP enzyme to bind to the DNA and the inhibitor to bind to the enzyme-DNA complex.

  • Dissociation Induction: Add NAD+ to the wells to initiate auto-PARylation of the PARP enzyme. In the absence of a trapping inhibitor, this will cause PARP to dissociate from the DNA.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) of the solution. A small, freely rotating fluorescent DNA molecule will have a low FP value. When bound by the large PARP enzyme, the complex tumbles more slowly, resulting in a high FP value. A potent trapping agent will prevent the dissociation of PARP from the DNA, thus maintaining a high FP signal.

  • Data Analysis: The FP signal is plotted against the inhibitor concentration, and the EC50 value for PARP trapping is calculated from the resulting dose-response curve.

Conclusion and Future Directions

The in vitro data presented in this guide highlight the significant potential of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as a new class of highly potent and selective PARP1 inhibitors. The lead compound, 8m , demonstrates superior PARP1 inhibitory activity and selectivity over PARP2 compared to the standard inhibitors Olaparib and Veliparib.[5] Furthermore, its potent PARP trapping ability is comparable to that of Talazoparib, a known potent trapper.[5]

These findings underscore the promise of the 1,8-naphthyridin-2-one scaffold for the development of next-generation PARP inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds, including their in vivo efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of novel chemical scaffolds is crucial for advancing the field of targeted cancer therapy and improving patient outcomes.

References

  • Ren, J., Quan, X., Liu, Y., Li, J., Zhang, X., Li, Z., & Zhang, X. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters, 78, 129046. [Link]

  • Ren, J., Quan, X., Liu, Y., Li, J., Zhang, X., Li, Z., & Zhang, X. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. PubMed. [Link]

  • Smith, C. L., & Smith, M. A. (2020). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 26(2), 448-459. [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Drugs, 77(18), 1951-1964. [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599. [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Trapping poly (ADP-ribose) polymerase: a new paradigm in cancer therapeutics. Cancer research, 76(12), 3359-3363. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one proper disposal procedures

Comprehensive Safety and Disposal Guide for 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one As drug development accelerates, the handling of specialized active pharmaceutical ingredients (APIs) and their intermediates req...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

As drug development accelerates, the handling of specialized active pharmaceutical ingredients (APIs) and their intermediates requires rigorous, self-validating safety systems. 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one belongs to the 1,8-naphthyridine class of compounds, a highly valued pharmacophore scaffold utilized in the synthesis of antimicrobial agents, CB2 receptor agonists, and kinase inhibitors[1].

Because of its potent biological activity and lipophilic nature—which allows it to easily penetrate biological membranes—this compound must be treated with strict engineering controls. This guide provides an authoritative, step-by-step operational and disposal framework to ensure compliance, protect laboratory personnel, and safeguard the environment.

Chemical Hazard Profiling & Causality of Risk

Before handling or disposing of any chemical, it is critical to understand the mechanistic reasons behind its hazard classifications. According to standardized safety data for naphthyridin-2-one derivatives, these compounds are classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) [2].

  • Inhalation Risk: As a dry powder, the compound can easily aerosolize. Inhalation of these fine particulates bypasses the primary dermal barrier, leading to rapid systemic absorption.

  • Dermal Risk: The methyl-dihydro-naphthyridine core is highly soluble in common laboratory organic solvents like DMSO, DMF, and dichloromethane. If a solution of this compound spills on unprotected skin, the solvent will act as a carrier, dragging the toxic solute directly through the lipid bilayer of the epidermis.

Standard Operating Procedure (SOP): Safe Handling

To establish a self-validating safety protocol, every handling step must be paired with a specific, scientifically justified environmental control.

  • Engineering Controls: Always handle the neat powder within a Class II Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. Rationale: This provides a physical barrier and directional airflow that captures aerosolized particulates before they reach the operator's breathing zone[3].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory. Rationale: Nitrile provides excellent chemical resistance to the organic solvents typically used to dissolve naphthyridine derivatives. Double-gloving ensures that if the outer glove is compromised by a solvent micro-tear, the inner glove maintains the barrier.

    • Eye Protection: ANSI Z87.1 compliant safety goggles.

    • Respirator: If handling outside a ventilated enclosure (strictly discouraged), a NIOSH-approved N95 or P100 particulate respirator must be worn.

Step-by-Step Chemical Waste Disposal Workflow

Under the 4, laboratory chemical waste must be managed systematically from the point of generation to final destruction[4]. 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one waste is typically generated as a solvent solution (e.g., HPLC effluent, reaction mother liquors) or as solid waste (contaminated consumables).

Step 1: Waste Characterization & Segregation Determine if the waste stream matrix is halogenated or non-halogenated. Never mix naphthyridine organic waste with strong oxidizing agents (e.g., nitric acid, peroxides), as this can trigger violent exothermic reactions[3].

Step 2: Container Selection Use chemically compatible, leak-proof containers such as high-density polyethylene (HDPE) or amber glass. Ensure the container is free from degradation[5]. Rationale: HDPE resists solvent degradation, while amber glass prevents UV-induced photochemical reactions of the waste mixture.

Step 3: Satellite Accumulation Area (SAA) Storage Store the waste container at or near the point of generation, under the direct control of the operator. The EPA mandates a strict limit of 55 gallons for standard hazardous waste, or 1 quart for acutely toxic waste in an SAA[4].

Step 4: RCRA-Compliant Labeling Attach a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly list "3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one" and the exact solvent matrix percentages (e.g., "70% Methanol, 30% Water"). Rationale: "Unknown" waste streams cannot be legally transported and require costly analytical testing before disposal[4].

Step 5: Transfer & Final Destruction Once the container reaches 90% capacity, or hits the regulatory time limit, transfer it to the Central Accumulation Area within 3 days. The waste must be handed over to a licensed hazardous waste contractor for high-temperature incineration[4][5].

WasteWorkflow Gen 1. Waste Generation (Naphthyridine Solutions/Solids) Seg 2. Waste Segregation (By Solvent Compatibility) Gen->Seg SAA 3. Satellite Accumulation Area (Max 55-gal / 1-qt) Seg->SAA Label 4. RCRA Compliant Labeling (Identify Chemical & Hazards) SAA->Label CAA 5. Central Accumulation Area (Transfer within 3 days of limit) Label->CAA Disp 6. Licensed Off-Site Incineration (Final Destruction) CAA->Disp

Cradle-to-grave disposal workflow for 1,8-naphthyridine chemical waste.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuate & Isolate: Clear unprotected personnel from the immediate area.

  • Don Advanced PPE: Ensure full PPE is worn. If a large amount of powder is aerosolized outside a hood, a respirator is required.

  • Containment & Neutralization:

    • Solid Spill: Gently sweep up the powder using a static-free brush and dustpan. Rationale: Standard synthetic brushes can generate static electricity, posing a dust explosion hazard or causing the fine powder to repel and aerosolize.

    • Liquid Spill (Solution): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible absorbents like sawdust[3].

  • Collection: Transfer the absorbed material into an airtight, RCRA-compliant hazardous waste container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual API, followed by a thorough wash with soap and water[3]. Dispose of all cleaning materials as hazardous waste.

Quantitative Regulatory Data Summary

To ensure seamless compliance, the following table summarizes the critical logistical parameters for managing this chemical waste stream.

ParameterRegulatory LimitCausality / RationaleRegulatory Body
SAA Volume Limit (Standard) 55 GallonsMinimizes fuel load and exposure risk in active laboratory spaces.EPA / RCRA[4]
SAA Volume Limit (Acutely Toxic) 1 QuartHighly toxic chemicals pose lethal risks at low doses; requires strict inventory control.EPA / RCRA[4]
Container Fill Limit Maximum 90% capacityAllows for liquid/vapor expansion due to ambient temperature fluctuations, preventing container rupture.OSHA / EPA[5]
Transfer Window Within 3 days of limitPrevents indefinite stockpiling of dangerous materials in unmonitored lab spaces.EPA / RCRA[4]

References

  • 4 - Old Dominion University (ODU) / EPA RCRA Guidelines. 2.5 - GAIACA Waste Management. 3.2 - NextSDS. 4.3 - CymitQuimica. 5.1 - ResearchGate.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
Reactant of Route 2
3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
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